molecular formula C9H12ClNO2 B563983 2-(2-Aminoethyl)benzoic acid hydrochloride CAS No. 102879-42-5

2-(2-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B563983
CAS No.: 102879-42-5
M. Wt: 201.65
InChI Key: AENKFPBBHKVUPD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-6-5-7-3-1-2-4-8(7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENKFPBBHKVUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662922
Record name 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-42-5
Record name 2-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
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Record name 2-(2-aminoethyl)benzoic acid hydrochloride
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Foundational & Exploratory

Synthesis of 2-(2-Aminoethyl)benzoic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for 2-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in the development of various pharmaceutical compounds. The document details three core synthetic strategies: the reduction of a nitro precursor, the Gabriel synthesis, and reductive amination. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams generated using Graphviz to illustrate the logical progression of each synthesis.

Synthetic Strategy 1: Reduction of a Nitro Precursor

This common and reliable approach involves the synthesis of a 2-(2-nitroethyl)benzoic acid intermediate, followed by the reduction of the nitro group to a primary amine. The final step is the formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 2-(2-Nitrovinyl)benzoic acid

A precursor, 2-(2-nitrovinyl)benzoic acid, can be synthesized via the condensation of o-phthalaldehydic acid with nitromethane. However, this reaction is known to be challenging due to the instability of the product.

Step 2: Reduction to 2-(2-Nitroethyl)benzoic acid

The more stable 2-(2-nitroethyl)benzoic acid can be obtained by the reduction of the vinyl group of 2-(2-nitrovinyl)benzoic acid.

Step 3: Reduction of the Nitro Group to 2-(2-Aminoethyl)benzoic acid

The reduction of the nitro group is a critical step and can be achieved through catalytic hydrogenation.

  • Procedure: In a suitable hydrogenation vessel, dissolve 2-(2-nitroethyl)benzoic acid in a solvent such as methanol or ethanol.[1]

  • Carefully add a catalyst, typically 5-10 mol% of 10% Palladium on carbon (Pd/C).[1][2]

  • Seal the vessel and purge with an inert gas, such as nitrogen or argon, to remove air.

  • Introduce hydrogen gas to the desired pressure (e.g., 10 bar) and stir the mixture vigorously at a controlled temperature (e.g., 80 °C).[2]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be carried forward to the salt formation step.

Step 4: Formation of this compound

  • Procedure: Dissolve the crude 2-(2-aminoethyl)benzoic acid in a minimal amount of a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Quantitative Data
StepStarting MaterialProductReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)
32-(2-Nitroethyl)benzoic acid2-(2-Aminoethyl)benzoic acidHydrogen gas10% Pd/CMethanol802-4>95
42-(2-Aminoethyl)benzoic acidThis compoundHCl (gas or solution)-Ethanol0 to RT1>90

Workflow Diagram

G start 2-(2-Nitroethyl)benzoic acid step1 Catalytic Hydrogenation start->step1 H2, Pd/C Methanol, 80°C intermediate 2-(2-Aminoethyl)benzoic acid step1->intermediate step2 HCl Addition intermediate->step2 HCl Ethanol end This compound step2->end

Reduction of Nitro Precursor Workflow

Synthetic Strategy 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and effective method for preparing primary amines, avoiding the over-alkylation issues common with direct alkylation of ammonia.[3][4][5] This route involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Experimental Protocol

Step 1: Synthesis of 2-(2-Bromoethyl)benzoic acid

This key intermediate can be prepared from 2-(2-hydroxyethyl)benzoic acid by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Step 2: N-Alkylation of Potassium Phthalimide

  • Procedure: In a round-bottom flask, suspend potassium phthalimide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]

  • Add 2-(2-bromoethyl)benzoic acid to the suspension.

  • Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the reaction mixture is typically poured into water to precipitate the N-alkylated phthalimide intermediate.

  • The solid is collected by filtration and washed with water.

Step 3: Hydrazinolysis to Liberate the Primary Amine

  • Procedure: Suspend the N-[2-(2-carboxyphenyl)ethyl]phthalimide in ethanol or methanol.

  • Add hydrazine hydrate to the suspension.[6][7]

  • Reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

  • After cooling, the phthalhydrazide is removed by filtration.

  • The filtrate, containing the desired 2-(2-aminoethyl)benzoic acid, is then concentrated under reduced pressure.

Step 4: Formation of the Hydrochloride Salt

The procedure is as described in section 1.1, Step 4.

Quantitative Data
StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
22-(2-Bromoethyl)benzoic acidN-[2-(2-carboxyphenyl)ethyl]phthalimidePotassium phthalimideDMF80-1004-870-85
3N-[2-(2-carboxyphenyl)ethyl]phthalimide2-(2-Aminoethyl)benzoic acidHydrazine hydrateEthanolReflux2-480-95
42-(2-Aminoethyl)benzoic acidThis compoundHCl (gas or solution)Ethanol0 to RT1>90

Workflow Diagram

G start 2-(2-Bromoethyl)benzoic acid step1 N-Alkylation start->step1 Potassium phthalimide DMF intermediate1 N-[2-(2-carboxyphenyl)ethyl]phthalimide step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 Hydrazine hydrate Ethanol, Reflux intermediate2 2-(2-Aminoethyl)benzoic acid step2->intermediate2 step3 HCl Addition intermediate2->step3 HCl Ethanol end This compound step3->end

Gabriel Synthesis Workflow

Synthetic Strategy 3: Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds.[8] For the synthesis of 2-(2-aminoethyl)benzoic acid, a suitable precursor is 2-acetylbenzoic acid. The process involves the formation of an imine intermediate, which is then reduced to the amine.

Experimental Protocol

Step 1: Reductive Amination of 2-Acetylbenzoic Acid

  • Procedure: Dissolve 2-acetylbenzoic acid in a suitable solvent, such as methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN).[9][10][11]

  • The reaction is typically carried out at a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine nucleophile excessively.[8]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated through an appropriate workup procedure, which may involve extraction and purification by chromatography.

Step 2: Formation of the Hydrochloride Salt

The procedure is as described in section 1.1, Step 4.

Quantitative Data
StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Acetylbenzoic acid2-(2-Aminoethyl)benzoic acidNH₄OAc, NaBH₃CNMethanolRT12-2460-80
22-(2-Aminoethyl)benzoic acidThis compoundHCl (gas or solution)Ethanol0 to RT1>90

Workflow Diagram

G start 2-Acetylbenzoic acid step1 Reductive Amination start->step1 NH4OAc, NaBH3CN Methanol intermediate 2-(2-Aminoethyl)benzoic acid step1->intermediate step2 HCl Addition intermediate->step2 HCl Ethanol end This compound step2->end

Reductive Amination Workflow

Conclusion

This technical guide has detailed three robust synthetic pathways for the preparation of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The reduction of a nitro precursor is a high-yielding method, while the Gabriel synthesis offers excellent control for the formation of the primary amine. Reductive amination provides a direct conversion from a carbonyl compound. Each of these methods offers a viable approach for researchers and professionals in the field of drug development and organic synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper serves as an in-depth guide for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-(2-Aminoethyl)benzoic acid hydrochloride. While direct experimental data for this specific molecule is scarce in the public domain, this document extrapolates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from closely related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its analogs. These predictions are based on the fundamental principles of spectroscopy and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~7.8-8.0d1HAr-H (ortho to COOH)The acidic proton of the carboxylic acid will likely be a broad singlet, potentially not observed depending on the solvent.
~7.2-7.6m3HAr-HAromatic protons.
~3.0-3.3t2H-CH₂-N⁺H₃Shifted downfield due to the electron-withdrawing effect of the ammonium group.
~2.8-3.1t2HAr-CH₂-Benzylic protons.
Variablebr s3H-N⁺H₃Protons on the nitrogen, likely a broad singlet; chemical shift and visibility are highly dependent on solvent and concentration.
Variablebr s1H-COOHCarboxylic acid proton, may exchange with solvent and not be observed.

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~170-175C=OCarboxylic acid carbon.
~135-140Ar-C (quaternary)Aromatic carbon attached to the ethylamine group.
~130-135Ar-C (quaternary)Aromatic carbon attached to the carboxylic acid group.
~125-130Ar-CHAromatic methine carbons.
~40-45-CH₂-N⁺H₃Carbon attached to the ammonium group.
~30-35Ar-CH₂-Benzylic carbon.

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid, H-bonded)
2800-3100MediumN⁺-H stretch (primary ammonium salt)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1475Medium-StrongC=C stretch (aromatic)
~1500MediumN-H bend (primary amine salt)
~1200-1300MediumC-O stretch (carboxylic acid)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
166.0868[M+H]⁺ (free base)Calculated exact mass of the protonated free base (C₉H₁₂NO₂⁺).
149.0606[M-NH₃]⁺Loss of ammonia from the molecular ion.
121.0653[M-COOH]⁺Loss of the carboxyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for this polar molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Typical ESI conditions: capillary voltage of 3-4 kV, nebulizing gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min at a temperature of 200-300 °C.

    • For fragmentation analysis (MS/MS), the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

Workflow and Pathway Diagrams

Diagram 1: General Spectroscopic Analysis Workflow

General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR-ATR or KBr) MS Mass Spectrometry (ESI-MS) ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Identification, Fragmentation Analysis) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: Workflow for the spectroscopic analysis of an organic compound.

Diagram 2: Logical Relationship for Structural Elucidation

Logical Flow for Structural Confirmation Data Combined Spectroscopic Data NMR_Data NMR (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity Data->NMR_Data IR_Data IR - Functional Groups (C=O, O-H, N-H) Data->IR_Data MS_Data MS - Molecular Weight - Elemental Formula - Fragmentation Pattern Data->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Structure Proposed Structure: 2-(2-Aminoethyl)benzoic acid HCl Confirmation->Structure

Caption: Interrelation of spectroscopic data for structural elucidation.

An In-depth Technical Guide to 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminoethyl)benzoic acid hydrochloride (CAS No. 102879-42-5), a versatile building block with potential applications in pharmaceutical and chemical research. This document consolidates its chemical and physical properties, safety and handling information, and outlines a general synthetic approach. While specific biological activities and detailed experimental protocols for this particular isomer are not extensively documented in publicly available literature, this guide offers insights based on related compounds and general chemical principles.

Chemical and Physical Properties

PropertyValueSource
CAS Number 102879-42-5[2]
Molecular Formula C₉H₁₂ClNO₂[2]
Molecular Weight 201.65 g/mol [2]
Appearance White to off-white solid[1]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis

A general methodology for the synthesis of 2-(2-Aminoethyl)benzoic acid and its analogs often involves the construction of the aminoethyl side chain on a pre-existing benzoic acid framework. One common strategy is the reduction of a corresponding nitro compound. This would typically involve the synthesis of a precursor like 2-(2-nitroethyl)benzoic acid or 2-(2-nitrovinyl)benzoic acid.

G cluster_synthesis Generalized Synthetic Workflow start Starting Material (e.g., 2-Methylbenzoic acid derivative) step1 Side-chain Functionalization (e.g., Bromination) start->step1 step2 Nucleophilic Substitution (e.g., with Phthalimide Potassium) step1->step2 step3 Hydrolysis/Deprotection (e.g., Hydrazine hydrate) step2->step3 step4 Formation of Hydrochloride Salt (e.g., with HCl in ether) step3->step4 product This compound step4->product

A generalized synthetic workflow for aminoethylbenzoic acids.

Analytical Methods

The characterization and purity assessment of this compound would typically involve a combination of standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra would provide detailed information about the arrangement of protons and carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Biological Activity and Potential Applications

While specific pharmacological studies on this compound are limited in the available literature, its structural isomer, 4-(2-Aminoethyl)benzoic acid hydrochloride, is known to be utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Derivatives of aminobenzoic acids have been investigated for a wide range of biological activities, including anti-inflammatory and analgesic properties.[3]

Given its structure as a GABA (gamma-aminobutyric acid) analog constrained on a benzene ring, it could be hypothesized that this compound may interact with GABA receptors or transporters. However, this remains speculative without direct experimental evidence.

The general class of aminobenzoic acid derivatives has been explored for various therapeutic applications, suggesting that this compound could be a valuable scaffold for medicinal chemistry research.[4]

G cluster_potential_applications Potential Research Areas compound 2-(2-Aminoethyl)benzoic acid hydrochloride scaffold Chemical Scaffold for Drug Discovery compound->scaffold neuro Neurological Disorders (by analogy to 4-isomer) scaffold->neuro inflammation Anti-inflammatory Agents scaffold->inflammation gaba GABA Receptor/ Transporter Ligands (Hypothetical) scaffold->gaba

Potential areas of research for this compound.

Safety and Handling

Detailed safety information for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential for use in the development of novel therapeutic agents. While a comprehensive dataset on its specific properties and biological activities is yet to be established in the public domain, this guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its synthesis, characterization, and pharmacological properties is warranted to fully explore its potential.

References

Navigating the Solubility of 2-(2-Aminoethyl)benzoic Acid Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Aminoethyl)benzoic acid hydrochloride in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its expected solubility profile based on its chemical structure, and furnishes detailed experimental protocols for researchers to determine these values in their own laboratories.

Understanding the Solubility Profile of this compound

This compound is a salt, which significantly influences its solubility. The presence of a hydrophilic hydrochloride salt of a primary amine and a carboxylic acid group suggests a preference for polar solvents. In contrast, its solubility is expected to be limited in nonpolar organic solvents.

As a general principle, amine hydrochlorides, being ionic, tend to be more soluble in polar solvents where the solvent can solvate the ions.[1] The solubility of similar organic amine salts is often high in water and decreases as the solvent becomes less polar.[2] However, the presence of the benzene ring and the ethyl chain introduces a lipophilic character to the molecule, which may afford some solubility in less polar organic solvents, particularly those that can engage in hydrogen bonding.

Predicting the exact solubility of such a compound without experimental data is challenging, as it depends on a delicate balance of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces.[2] Therefore, experimental determination is crucial for obtaining reliable quantitative data.

Quantitative Solubility Data

As of this writing, a comprehensive, publicly accessible database detailing the quantitative solubility of this compound in a range of organic solvents is not available. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventChemical ClassTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Observations
MethanolAlcohol
EthanolAlcohol
IsopropanolAlcohol
AcetoneKetone
Ethyl AcetateEster
Diethyl EtherEther
DichloromethaneHalogenated
TolueneAromatic Hydrocarbon
HexaneAliphatic Hydrocarbon
Dimethyl Sulfoxide (DMSO)Sulfoxide
N,N-Dimethylformamide (DMF)Amide

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to match the equilibration temperature.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to settle solid B->C D Collect and filter supernatant C->D E Dilute supernatant D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding and practical approach for researchers and professionals in drug development to ascertain the solubility profile of this compound. The provided experimental protocol and workflow diagram offer a clear path to generating the necessary data for informed decision-making in research and development processes.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional chemical intermediate of significant interest in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, established synthetic routes, and its role as a versatile building block in the development of complex bioactive molecules. A detailed, representative experimental protocol for its synthesis via catalytic hydrogenation is provided, alongside a logical workflow diagram to support laboratory applications.

Chemical Identity and Properties

This compound is the salt form of 2-(2-Aminoethyl)benzoic acid. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it highly suitable for use in various synthetic and biological applications.

IUPAC Name: this compound

Chemical Structure:

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
CAS Number 102879-42-5[1]
Molecular Formula C₉H₁₁NO₂·HCl (or C₉H₁₂ClNO₂)[1]
Molecular Weight 201.65 g/mol [1]
Appearance Beige or White to off-white solid powder[2]
Purity ≥ 95% (NMR)[2]
Storage Conditions Store in an inert atmosphere at room temperature or refrigerated (0-8°C)[2]

Synthesis and Manufacturing

The synthesis of 2-(2-Aminoethyl)benzoic acid is not prominently documented with a single, standardized protocol. However, its structure lends itself to established organic chemistry transformations. A common and reliable strategy for preparing aromatic amines is through the reduction of a corresponding nitro-substituted precursor.[3] This approach offers high yields and utilizes readily available starting materials.

Another viable, though potentially more complex, route is the Gabriel synthesis.[3] This method involves the alkylation of potassium phthalimide with a suitable substrate, such as 2-(2-bromoethyl)benzoic acid, followed by the liberation of the primary amine, typically with hydrazine.[1][3]

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

The following is a representative protocol for the synthesis of 2-(2-Aminoethyl)benzoic acid from its nitro precursor, 2-(2-nitroethyl)benzoic acid. The final hydrochloride salt is obtained by treatment with hydrochloric acid.

Disclaimer: This protocol is an adapted procedure based on established methods for the catalytic hydrogenation of aromatic nitro compounds.[3] It should be performed by trained personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-(2-Nitroethyl)benzoic acid (Precursor)

  • This precursor can be synthesized through various multi-step routes, often starting from 2-methylbenzoic acid or a related derivative. The specific preparation of this intermediate is beyond the scope of this guide.

Step 2: Catalytic Hydrogenation to 2-(2-Aminoethyl)benzoic acid

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-(2-nitroethyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-(2-Aminoethyl)benzoic acid.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 2-(2-Aminoethyl)benzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Collection and Drying: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum to yield this compound.

Applications in Research and Development

This compound serves as a key building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic primary amine and a carboxylic acid group, allows for diverse chemical modifications.

  • Pharmaceutical Synthesis: It is primarily used as an intermediate in the construction of more complex molecules with potential therapeutic applications. Its scaffold can be incorporated into compounds targeting a range of biological systems, including neurological disorders.[2]

  • Biochemical Research: The compound can be used in studies related to amino acid metabolism and protein interactions.[2]

  • Scaffold for Combinatorial Chemistry: The two reactive functional groups allow for sequential or orthogonal derivatization, making it a useful scaffold for building libraries of compounds for high-throughput screening.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation A 2-(2-Nitroethyl)benzoic Acid in Methanol/Ethanol B Add 10% Pd/C Catalyst A->B C Pressurize with H₂ Gas (1-4 atm) B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Filter through Celite to remove Catalyst E->F G Concentrate Filtrate F->G H Dissolve Crude Product in Isopropanol/Ether G->H Crude 2-(2-Aminoethyl)benzoic acid I Cool in Ice Bath H->I J Add Concentrated HCl I->J K Precipitation of Salt J->K L Vacuum Filtration & Drying K->L M 2-(2-Aminoethyl)benzoic acid Hydrochloride L->M Final Product

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)benzoic acid hydrochloride is a chemical compound of interest in pharmaceutical and biochemical research. Its structure, possessing both a carboxylic acid and a primary amine group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, including its molecular weight and chemical formula, and explores its potential applications and relevant experimental considerations.

Core Molecular Data

A clear understanding of the fundamental properties of this compound is essential for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO₂·HCl
Molecular Weight 201.65 g/mol
CAS Number 102879-42-5

Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry routes. While a definitive, publicly available, step-by-step protocol is not extensively documented, the general strategies involve the modification of benzoic acid derivatives.

One common conceptual approach involves the introduction of an aminoethyl group onto the benzoic acid backbone. This could potentially be achieved through methods such as the Gabriel synthesis or by reacting a suitable benzoic acid precursor with a protected aminoethylating agent, followed by deprotection and salt formation.

Another plausible synthetic route is the reduction of a corresponding nitro compound. For instance, the synthesis could start from a 2-(2-nitroethyl)benzoic acid precursor, where the nitro group is subsequently reduced to a primary amine, followed by treatment with hydrochloric acid to yield the desired hydrochloride salt.

Characterization of the synthesized compound would typically involve a suite of analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method would be necessary to determine the purity of the compound and to quantify it in various matrices.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Potential Applications in Research and Drug Development

Derivatives of benzoic acid have been investigated for a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.

Intermediate for Neurological Disorder Research

One of the key areas of interest for this compound is in the development of pharmaceuticals targeting neurological disorders. The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the creation of a library of derivatives that can be screened for activity against various neurological targets.

Biochemical Research

In the field of biochemical research, this molecule can be utilized in studies related to amino acid metabolism and the synthesis of enzyme inhibitors or receptor ligands. Its structural similarity to endogenous molecules may allow it to interact with biological systems in specific ways.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of derivatives of this compound. This represents a logical progression from chemical synthesis to biological testing, a common paradigm in drug discovery.

Caption: Conceptual workflow for drug discovery using this compound.

Conclusion

This compound is a compound with significant potential as a versatile building block in medicinal chemistry and biochemical research. Its well-defined molecular weight and formula provide a solid foundation for its use in the synthesis of novel compounds, particularly in the pursuit of new therapies for neurological disorders. Further research into detailed synthetic protocols and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

The Discovery and Evolution of Antifibrinolytic Amino Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed exploration of the discovery and history of a critical class of compounds: the antifibrinolytic amino acid derivatives. Primarily developed to mitigate excessive bleeding, these agents have become indispensable in various clinical settings, from major surgeries to treating hemorrhagic conditions. This guide traces their origins, elucidates their mechanism of action, presents key quantitative data, and details relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Quest to Control Fibrinolysis

The delicate balance between coagulation and fibrinolysis is essential for maintaining hemostasis. While coagulation forms a fibrin clot to prevent blood loss at the site of injury, fibrinolysis ensures the timely breakdown of this clot by the enzyme plasmin to restore normal blood flow. However, hyperfibrinolysis—the excessive breakdown of fibrin—can lead to life-threatening hemorrhage. The development of antifibrinolytic agents, specifically synthetic analogues of the amino acid lysine, marked a pivotal moment in managing these conditions.

A Pioneering Discovery in Post-War Japan

The history of these derivatives begins in the 1950s with the dedicated work of Japanese researchers Drs. Utako and Shosuke Okamoto.[1] Motivated by the high rates of postpartum hemorrhage, a major cause of maternal death in post-war Japan, they sought a compound that could inhibit the fibrin-dissolving action of plasmin.[1] Their research, often conducted with limited resources and in a male-dominated scientific community, initially identified the amino acid lysine as a weak inhibitor of fibrinolysis.[1]

This foundational work led to the development of the first-generation antifibrinolytic drug, epsilon-aminocaproic acid (EACA). While effective, the Okomotos continued their research to find a more potent alternative. In 1962, they successfully synthesized and reported on tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a compound found to be approximately 10 to 27 times more powerful than EACA.[1][2] Despite its discovery, the full clinical potential of tranexamic acid, particularly in trauma and postpartum hemorrhage, was not widely recognized for several decades, with large-scale trials like the CRASH-2 and WOMAN studies later confirming its life-saving efficacy.[1][3]

Mechanism of Action: Competitive Inhibition of Plasminogen

Aminoethyl benzoic acid derivatives, such as tranexamic acid and aminocaproic acid, exert their antifibrinolytic effect by acting as synthetic analogues of lysine.[4] The enzyme plasminogen, the inactive precursor to plasmin, possesses specific lysine-binding sites that allow it to bind to the fibrin clot. This binding is crucial for its activation to plasmin, which then degrades the fibrin matrix.

Tranexamic acid competitively and reversibly binds to these lysine-binding sites on plasminogen.[5][6] This action effectively blocks plasminogen from attaching to the fibrin surface, thereby preventing its conversion to plasmin and preserving the integrity of the clot.[5]

Mechanism_of_Action cluster_activation Fibrinolysis Pathway cluster_inhibition Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Plasminogen_Bound Plasminogen (Lysine sites blocked) Plasminogen->Plasminogen_Bound Fibrin_Clot Fibrin_Clot Plasmin->Fibrin_Clot degrades Fibrin_Clot->Plasminogen binds to FDPs Fibrin Degradation Products Fibrin_Clot->FDPs tPA t-PA / uPA tPA->Plasminogen activates TXA Tranexamic Acid TXA->Plasminogen Binds to Lysine Sites Plasminogen_Bound->Plasmin Activation Inhibited

Mechanism of antifibrinolytic action of Tranexamic Acid.

Quantitative Data: Comparative Potency

The enhanced efficacy of tranexamic acid over its predecessor, EACA, is evident in their differing affinities for plasminogen. This difference is a key factor in their clinical utility and dosing.

CompoundRelative Potency vs. EACAPlasminogen Binding Affinity (Dissociation Constant, Kd)Notes
Epsilon-Aminocaproic Acid (EACA) 1xWeaker affinityThe first-generation synthetic antifibrinolytic agent.
Tranexamic Acid (TXA) ~6-10xHigh affinity (Kd ≈ 1.1 µM for high-affinity site)[7]Binds more strongly to both strong and weak receptor sites on plasminogen.[6]

Experimental Protocols: In Vitro Clot Lysis Assay

Evaluating the efficacy of antifibrinolytic agents is commonly performed using an in vitro turbidimetric clot lysis assay. This method monitors the formation and subsequent breakdown of a fibrin clot in real-time.[8][9]

Objective: To determine the concentration-dependent effect of a test compound (e.g., tranexamic acid) on inhibiting tissue plasminogen activator (t-PA) induced fibrinolysis.

Materials:

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading absorbance at 405 nm at 37°C

  • Human plasminogen

  • Human fibrinogen

  • Human α-thrombin

  • Tissue Plasminogen Activator (t-PA)

  • Test compound (e.g., Tranexamic Acid) dilutions

  • Tris-Buffered Saline (TBS)

Methodology:

  • Reagent Preparation: Prepare stock solutions of fibrinogen, plasminogen, thrombin, and t-PA in TBS. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • 50 µL of TBS

    • 10 µL of test compound dilution or vehicle control

    • 20 µL of Fibrinogen solution

    • 10 µL of Plasminogen solution

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the test compound to interact with plasminogen.[8]

  • Initiation of Clotting & Lysis: Initiate the reaction by adding 20 µL of a pre-mixed Thrombin/t-PA solution to each well.[8]

  • Data Acquisition: Immediately place the plate in a pre-warmed spectrophotometer. Measure the absorbance at 405 nm every minute for 120 minutes.[8]

  • Analysis: Plot absorbance versus time. The increase in absorbance reflects clot formation, and the subsequent decrease reflects lysis. The time to 50% clot lysis is determined as the time from the peak turbidity to a 50% reduction in that peak absorbance.[8] A delay or inhibition of lysis in the presence of the test compound indicates antifibrinolytic activity.

Experimental_Workflow start Start: Prepare Reagents (Fibrinogen, Plasminogen, Thrombin, t-PA, Test Compound) plate_prep Plate Setup: Add TBS, Test Compound, Fibrinogen, and Plasminogen to 96-well plate start->plate_prep incubation Incubate at 37°C for 10 minutes plate_prep->incubation initiation Initiate Reaction: Add Thrombin/t-PA solution to all wells incubation->initiation measurement Real-time Monitoring: Measure Absorbance (405nm) every minute for 120 min initiation->measurement analysis Data Analysis: Plot Absorbance vs. Time, Calculate Lysis Time measurement->analysis end_node End: Determine Antifibrinolytic Activity analysis->end_node

Workflow for a typical in vitro turbidimetric clot lysis assay.

Conclusion

From their origins in post-war Japan to their current status as essential medicines on the World Health Organization's list, aminoethyl benzoic acid derivatives like tranexamic acid represent a triumph of targeted biochemical research.[3][4] The pioneering work of Drs. Utako and Shosuke Okamoto laid the foundation for a class of drugs that has saved countless lives by effectively and safely inhibiting hyperfibrinolysis. Ongoing research continues to explore the full therapeutic potential of these remarkable compounds, building upon a rich history of scientific discovery and clinical validation.

References

Theoretical properties of "2-(2-Aminoethyl)benzoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Aminoethyl)benzoic Acid Hydrochloride

This document provides a comprehensive overview of the theoretical and known properties of this compound, a bifunctional chemical compound of interest in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a derivative of benzoic acid featuring an aminoethyl substituent at the ortho position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. While extensive experimental data is not widely published, the following tables summarize its known chemical identifiers and properties.

Table 1: Chemical Identification of this compound

IdentifierValueCitation
IUPAC Name This compound
CAS Number 102879-42-5[1][2][3]
Molecular Formula C₉H₁₂ClNO₂[1][2]
Molecular Weight 201.65 g/mol [1][2]
Canonical SMILES C1=CC=C(C(=C1)CCN)C(=O)O.Cl[2]

Table 2: Physicochemical Properties

PropertyValueCitation
Appearance White to off-white solid[1]
Storage Conditions Room Temperature, Inert Atmosphere[1]
Molecular Weight (Free Base) 165.19 g/mol [4]
XLogP3 (Free Base, Computed) -0.9[4]

Note: Some properties listed are for the free base, 2-(2-Aminoethyl)benzoic acid (CAS 757901-30-7), as indicated. Experimental data such as melting point, boiling point, and pKa for the hydrochloride salt are not prominently available in the reviewed literature.

Synthesis and Manufacturing

The synthesis of 2-(2-Aminoethyl)benzoic acid is rooted in established organic chemistry reactions.[5] While several conceptual routes exist, a common and practical approach involves the reduction of a nitro-intermediate, which avoids the complexities of direct aminoethylation.

A viable synthetic pathway begins with the formation of 2-(2-nitroethyl)benzoic acid, which is then reduced to the target primary amine.[5] This reduction is a standard transformation that can be accomplished using various reagents, offering flexibility in process development.[5]

Below is a generalized experimental protocol for this key transformation step.

Experimental Protocol: Reduction of 2-(2-Nitroethyl)benzoic Acid

Objective: To synthesize 2-(2-Aminoethyl)benzoic acid via catalytic hydrogenation of 2-(2-nitroethyl)benzoic acid.

Materials:

  • 2-(2-Nitroethyl)benzoic acid (starting material)

  • Palladium on carbon (Pd/C, 10% w/w) catalyst

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Methodology:

  • A solution of 2-(2-nitroethyl)benzoic acid is prepared in a suitable solvent such as methanol or ethanol within a high-pressure reaction vessel.

  • The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • A catalytic amount of 10% Palladium on carbon (typically 1-5 mol%) is carefully added to the solution.

  • The vessel is sealed and connected to a hydrogen gas source.

  • The atmosphere is replaced with hydrogen, and the vessel is pressurized to the desired level (e.g., 50 psi).

  • The reaction mixture is agitated vigorously at room temperature.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, the hydrogen pressure is carefully released, and the vessel is purged again with an inert gas.

  • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-(2-Aminoethyl)benzoic acid.

  • To form the hydrochloride salt, the resulting free amine can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The precipitated hydrochloride salt is then collected by filtration, washed, and dried.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a multi-step process, often starting from o-phthalaldehydic acid. The workflow highlights the key intermediates and transformations.

G Figure 1: Synthetic Workflow for 2-(2-Aminoethyl)benzoic Acid A o-Phthalaldehydic Acid + Nitromethane B Condensation Reaction A->B C 2-(2-Nitrovinyl)benzoic Acid (Unstable Intermediate) B->C D Reduction (e.g., Catalytic Hydrogenation) C->D E 2-(2-Aminoethyl)benzoic Acid (Free Base) D->E F HCl Treatment E->F G 2-(2-Aminoethyl)benzoic Acid HCl (Final Product) F->G

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 2-(2-Aminoethyl)benzoic acid hydrochloride

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 102879-42-5[1]

  • Molecular Formula: C₉H₁₁NO₂·HCl[1]

  • Molecular Weight: 201.65 g/mol [1]

  • Synonyms: 2-(Aminoethyl)-benzoic acid HCl[1]

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of this compound, intended for researchers, scientists, and professionals in drug development. All data is compiled from available Material Safety Data Sheets (MSDS) and related technical documents.

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to irritation and serious eye damage.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[2]

GHS Precautionary Statements:

  • P261: Avoid breathing dust.[2]

  • P264: Wash hands thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2][3]

  • P280: Wear protective gloves, protective clothing, and eye protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P310: Immediately call a poison center or doctor.[2]

The following workflow outlines the general hazard communication process for this substance.

Hazard_Communication_Workflow cluster_ID Identification cluster_Hazards Hazard Assessment cluster_Response Required Response Compound 2-(2-Aminoethyl)benzoic acid hydrochloride H302 H302: Harmful if swallowed Compound->H302 H315 H315: Causes skin irritation Compound->H315 H318 H318: Causes serious eye damage Compound->H318 H335 H335: May cause respiratory irritation Compound->H335 Handling P261, P264, P270: Avoid Dust, Wash Hands, No Eating/Drinking H302->Handling Prevented by PPE P280: Wear Protective Gloves/Clothing/Eye Protection H315->PPE Mitigated by FirstAid P305, P310: Eye Rinse, Immediate Medical Attention H318->FirstAid Responded to by H335->Handling Prevented by

Figure 1: Hazard Communication Workflow

Physicochemical and Toxicological Data

The quantitative data available for this compound and related benzoic acid compounds are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid
Molecular Weight 201.65 g/mol [1]
Melting Point 233 - 234 °C
Storage Temperature Inert atmosphere, Room Temperature[4]
Table 2: Toxicological Data
EndpointClassification/ResultSpeciesSource
Acute Oral Toxicity Category 4N/A[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)N/A[2][3]
Serious Eye Damage Category 1 (Causes serious eye damage)Rabbit[2]
STOT, Single Exposure Category 3 (Respiratory irritation)N/A[2]
Carcinogenicity Not classifiedN/A[2]
Reproductive Toxicity Not classified; no adverse effects reportedN/A[2]

Note: Data for some endpoints may be based on the parent compound, benzoic acid, where specific data for the hydrochloride salt is unavailable.

Table 3: Ecological Data (for Benzoic Acid)
EndpointValueExposure TimeSpeciesSource
Toxicity to Fish (LC50) 47.3 mg/L96 hN/A[5]
Toxicity to Daphnia (EC50) >100 mg/L48 hDaphnia magna[5]
Toxicity to Microorganisms (IC50) >1,000 mg/L3 hActivated sludge[3]

Experimental Protocols

While specific toxicological testing protocols for this exact compound are not publicly available, standard methodologies are used. The following represents a general protocol for synthesizing a benzoic acid derivative, which is relevant for researchers working with this class of compounds.

Protocol: Synthesis of a Benzoic Acid Derivative (General Example)

This protocol is a representative procedure for the synthesis of benzoic acid derivatives and is adapted from established methods.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the starting aromatic aldehyde in an appropriate solvent (e.g., glacial acetic acid).

  • Addition of Reagents: Add the corresponding acid anhydride and the sodium or potassium salt of the acid. For instance, to synthesize cinnamic acid from benzaldehyde, acetic anhydride and potassium acetate are used.[7]

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 1-4 hours).[6][7] The reaction should be carried out in a fume hood.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into ice water.[6] Make the solution basic with a saturated sodium carbonate solution. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) to remove unreacted aldehyde.[6][7]

  • Precipitation: Acidify the aqueous layer with a strong acid (e.g., 6 M HCl) to a pH of ~2 to precipitate the crude product.[7]

  • Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization.[7] Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol or boiling water, to obtain the pure benzoic acid derivative.[7]

Synthesis_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Isolation Phase cluster_Purification Purification Phase A 1. Dissolve Reactants (Aldehyde, Anhydride, Salt) in Solvent B 2. Heat to Reflux (1-4 hours) A->B C 3. Cool & Quench in Ice Water B->C D 4. Basify & Extract with Organic Solvent C->D E 5. Acidify Aqueous Layer to Precipitate Product D->E F 6. Isolate by Filtration E->F G 7. Recrystallize from Hot Solvent F->G H Pure Crystal Product G->H

Figure 2: General Synthesis Workflow for Benzoic Acid Derivatives

First-Aid and Emergency Procedures

Immediate medical attention is crucial in case of exposure, particularly to the eyes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Rinse the affected skin area with water for at least 15 minutes, then wash thoroughly with soap and water. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the victim to a well-ventilated area with fresh air. If breathing is difficult, qualified personnel may administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If a large amount is swallowed, seek immediate medical attention.[2][8] Large doses may cause symptoms like a sore throat, gastric pain, nausea, and vomiting.[2]

First_Aid_Decision_Tree cluster_Routes cluster_Actions cluster_Medical Start Exposure Event Occurs Eyes Eye Contact Start->Eyes Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion RinseEyes Rinse with water for 15+ min. Remove contact lenses. Eyes->RinseEyes WashSkin Wash with soap and water for 15+ min. Skin->WashSkin FreshAir Move to fresh air. Provide O2 or artificial respiration if needed. Inhalation->FreshAir DoNotVomit Do NOT induce vomiting. Ingestion->DoNotVomit SeekHelp Seek IMMEDIATE Medical Attention RinseEyes->SeekHelp SeekHelpIfIrritated Seek medical attention if irritation persists WashSkin->SeekHelpIfIrritated FreshAir->SeekHelp DoNotVomit->SeekHelp

Figure 3: First-Aid Decision Tree for Exposure

Handling, Storage, and Personal Protection

  • Handling: Use only under a chemical fume hood.[9] Avoid dust formation and accumulation.[9] Do not breathe dust and avoid contact with skin and eyes.[9] Wash hands thoroughly after handling and before breaks.[9] Do not eat, drink, or smoke in the work area.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

    • Skin Protection: Wear protective gloves and clothing. Inspect gloves before use.

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.

References

Technical Guide: 2-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of 2-(2-Aminoethyl)benzoic acid hydrochloride, a chemical compound primarily utilized as a synthetic intermediate in research and development. Due to the limited availability of published data, this document focuses on its chemical identity and physicochemical properties.

Chemical Identity

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. The following table summarizes these key identifiers.

Identifier TypeValue
Systematic Name This compound
CAS Number 102879-42-5
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Common Synonyms 2-(AMINOETHYL)-BENZOIC ACID HCL[1], 2-(2-Aminoethyl)benzoic acid, HCl[1]
IUPAC Name 2-(2-aminoethyl)benzoic acid;hydrochloride

Physicochemical Properties

Quantitative experimental data for this compound is not widely available in peer-reviewed literature. The following table includes predicted data from chemical suppliers, which can be useful for initial experimental design.

PropertyValueData Type
Appearance White to off-white solidExperimental
Storage Temperature Room Temperature, under inert atmosphereExperimental
Water Solubility 12.8 mg/mL; 0.0637 mol/LPredicted[1]
LogP (o/w) 0.89Predicted[1]
Topological Polar Surface Area (TPSA) 63.3 ŲPredicted[1]
Molar Refractivity 52.85 cm³Predicted[1]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in published literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common strategy for the synthesis of such aromatic amines involves the reduction of a corresponding nitro compound.

The diagram below illustrates a potential synthetic pathway for obtaining 2-(2-Aminoethyl)benzoic acid, which can then be converted to its hydrochloride salt.

G cluster_0 Plausible Synthetic Pathway start 2-(2-Nitrovinyl)benzoic acid intermediate 2-(2-Nitroethyl)benzoic acid start->intermediate Reduction (e.g., NaBH4) product_base 2-(2-Aminoethyl)benzoic acid intermediate->product_base Reduction (e.g., H2, Pd/C) product_hcl 2-(2-Aminoethyl)benzoic acid hydrochloride product_base->product_hcl Treatment with HCl

A plausible synthetic route to this compound.

Applications in Research and Drug Development

Based on its structure, featuring both a primary amine and a carboxylic acid group, this compound serves as a versatile bifunctional building block in organic synthesis. Its utility lies in the construction of more complex molecules, where the amino and carboxyl groups can be selectively modified. For professionals in drug development, this compound represents a potential scaffold for the synthesis of novel pharmaceutical candidates. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base, which is advantageous for certain experimental conditions.

Conclusion

This compound is a chemical intermediate with limited publicly available data regarding its biological activity, detailed experimental protocols, and involvement in specific signaling pathways. The information presented in this guide, including its chemical identity, predicted physicochemical properties, and a plausible synthetic route, is intended to support researchers and scientists in its application for chemical synthesis and further investigation. As with any research chemical, appropriate safety precautions should be taken, and further analytical characterization is recommended before use.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Aminoethyl)benzoic acid hydrochloride as a Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule featuring a primary amine and a carboxylic acid on an aromatic scaffold. This structure presents potential utility as a rigid linker in bioconjugation, offering a defined spatial relationship between conjugated molecules. Its aromatic nature can contribute to the overall stability and pharmacokinetic properties of the resulting bioconjugate. These application notes provide a theoretical framework and proposed protocols for utilizing this linker in bioconjugation strategies, particularly relevant for the development of antibody-drug conjugates (ADCs), peptide modifications, and the immobilization of biomolecules. While this molecule is recognized as a building block in pharmaceutical and biochemical research, its specific application as a bioconjugation linker is not widely documented.[1] The protocols outlined below are based on established bioconjugation chemistries and serve as a guide for researchers exploring the potential of this novel linker.

Chemical Properties and Bioconjugation Potential

The utility of this compound as a linker stems from its two reactive functional groups:

  • Primary Amine (-NH2): This group can be targeted by amine-reactive reagents such as N-hydroxysuccinimide (NHS) esters or can be used to form amide bonds with activated carboxyl groups.

  • Carboxylic Acid (-COOH): This group can be activated, for example by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to react with primary amines on biomolecules like proteins or peptides, forming stable amide bonds.

The rigid aromatic core of the linker can provide a fixed distance between the conjugated partners, which can be advantageous in applications where precise positioning is crucial for biological activity.

Proposed Applications

  • Creation of Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. The carboxylic acid could be conjugated to the antibody's lysine residues, while the amine could be used to attach the drug.

  • Peptide Modification: It can be used to cyclize peptides or to conjugate them to other molecules such as polyethylene glycol (PEG) to improve their pharmacokinetic profile.

  • Immobilization of Biomolecules: Proteins or enzymes can be covalently attached to solid supports functionalized with this linker for applications in diagnostics or biocatalysis.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for illustrative purposes to guide expectation and experimental design. Actual results may vary.

Table 1: Hypothetical Conjugation Efficiency

BiomoleculePayload/Second MoleculeConjugation MethodMolar Ratio (Linker:Biomolecule)Drug-to-Antibody Ratio (DAR) / % Conjugation
Monoclonal AntibodyDoxorubicinEDC/NHS20:13.8
BSABiotin-NHSTwo-step15:185%
Peptide (with Lys)FluoresceinEDC/NHS10:192%

Table 2: Hypothetical Stability of Bioconjugate

BioconjugateConditionHalf-life (t½) in human serum
Antibody-Doxorubicin37°C~150 hours
Peptide-Fluorescein37°C>200 hours

Experimental Protocols

Protocol 1: Two-Step Amine-to-Carboxyl Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a molecule with a primary amine (Molecule A) to a biomolecule with a primary amine (e.g., a protein) using this compound as the linker. First, the linker is attached to Molecule A, and then the resulting conjugate is attached to the protein.

Materials:

  • This compound

  • Molecule A (containing a primary amine)

  • Biomolecule B (e.g., protein with accessible lysine residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Activation of Linker and Conjugation to Molecule A

  • Dissolve this compound in DMF or DMSO.

  • In a separate tube, dissolve Molecule A in an appropriate buffer.

  • Activate the carboxylic acid of the linker by adding a 1.5-fold molar excess of EDC and NHS to the linker solution and incubate for 15 minutes at room temperature.

  • Add the activated linker solution to the Molecule A solution and react for 2 hours at room temperature.

  • Purify the Molecule A-linker conjugate using an appropriate chromatography method (e.g., HPLC).

Step 2: Conjugation of Molecule A-linker to Biomolecule B

  • Exchange the buffer of Biomolecule B to PBS (pH 7.4) using a desalting column.

  • Activate the carboxylic acid of the purified Molecule A-linker conjugate with a 1.5-fold molar excess of EDC and NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.

  • Immediately add the activated Molecule A-linker conjugate to the Biomolecule B solution at a desired molar ratio (e.g., 20-fold molar excess).

  • React for 2 hours at room temperature with gentle stirring.

  • Remove excess, unreacted components and purify the final bioconjugate using a desalting column or size-exclusion chromatography.

Step 3: Characterization

  • Determine the concentration of the bioconjugate using a suitable method (e.g., BCA assay for proteins).

  • Characterize the extent of conjugation (e.g., drug-to-antibody ratio) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

G cluster_step1 Step 1: Linker Activation & Conjugation to Molecule A cluster_step2 Step 2: Conjugation to Biomolecule B A 2-(2-Aminoethyl)benzoic acid hydrochloride C Activated Linker A->C Activate -COOH B EDC / NHS in DMF/DMSO E Molecule A-Linker Conjugate C->E React with -NH2 D Molecule A (amine-containing) F Molecule A-Linker Conjugate H Activated Molecule A-Linker F->H Activate -COOH G EDC / NHS in MES buffer J Final Bioconjugate H->J React with Lysine -NH2 I Biomolecule B (e.g., Protein)

Caption: Workflow for a two-step bioconjugation using the linker.

Protocol 2: Carboxyl-to-Amine Conjugation via Pre-activation of Biomolecule

This protocol describes the conjugation of the linker's primary amine to a biomolecule containing carboxyl groups (e.g., on aspartic or glutamic acid residues) that have been pre-activated.

Materials:

  • This compound

  • Biomolecule with accessible carboxyl groups

  • EDC and NHS

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Desalting columns

Procedure:

  • Dissolve the biomolecule in MES buffer (pH 6.0).

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the biomolecule solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Immediately remove excess EDC and NHS using a desalting column, exchanging the buffer to PBS (pH 7.4).

  • Dissolve this compound in PBS (pH 7.4).

  • Add the linker solution to the activated biomolecule at a desired molar ratio.

  • React for 2 hours at room temperature.

  • Purify the biomolecule-linker conjugate using a desalting column or size-exclusion chromatography.

  • The free carboxyl group on the conjugated linker is now available for subsequent conjugation reactions using the methods described in Protocol 1, Step 2.

G A Biomolecule (-COOH) B Activate with EDC / NHS A->B C NHS-activated Biomolecule B->C D Purify (Desalting) C->D E Add 2-(2-Aminoethyl)benzoic acid hydrochloride D->E F Biomolecule-Linker Conjugate E->F G Purify (Desalting) F->G

Caption: Workflow for carboxyl-to-amine conjugation.

Signaling Pathway Visualization (Hypothetical Application)

Should a bioconjugate synthesized with this linker be designed to deliver a kinase inhibitor to a cancer cell, the targeted signaling pathway could be visualized as follows. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Ligand Growth Factor Ligand->RTK Binds Bioconjugate Antibody-Drug Conjugate (inhibitor payload) Bioconjugate->RTK Blocks Binding Raf Raf Bioconjugate->Raf Inhibitor Release (blocks pathway) Sos Sos Grb2->Sos Ras Ras Sos->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Generic RTK signaling pathway targeted by a hypothetical ADC.

References

Protocol for amide bond formation with "2-(2-Aminoethyl)benzoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of an amide bond with 2-(2-Aminoethyl)benzoic acid hydrochloride. This versatile building block is valuable in organic synthesis and medicinal chemistry, and the procedures outlined below describe common and effective methods for its acylation.

Introduction

This compound is a bifunctional molecule containing both a primary amine and a carboxylic acid. The selective acylation of the amino group is a crucial transformation for the synthesis of a wide range of derivatives with potential applications in drug discovery and materials science. This protocol focuses on standard amide coupling techniques to form a stable amide linkage with various carboxylic acids.

General Reaction Scheme

The overall transformation involves the reaction of the primary amine of 2-(2-Aminoethyl)benzoic acid with a carboxylic acid to form a new amide bond. As the starting material is a hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.

Caption: General scheme for amide bond formation.

Experimental Protocols

Two common and effective methods for the acylation of 2-(2-Aminoethyl)benzoic acid are presented below: the use of a coupling agent and the reaction with an acyl chloride.

Method 1: Amide Coupling Using EDCI and HOBt

This is a widely used method for forming amide bonds under mild conditions, minimizing side reactions.[1]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI or EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDCI (1.2 mmol) and HOBt (1.0 mmol).[1]

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 mmol) in anhydrous DCM (10 mL) and add triethylamine (2.5 mmol) to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the free amine to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reaction with Acyl Chloride

This method is suitable when the corresponding acyl chloride of the carboxylic acid is stable and commercially available or readily synthesized.

Materials:

  • This compound

  • Acyl chloride (R-COCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Suspend this compound (1.0 mmol) in anhydrous DCM (15 mL).

  • Add triethylamine (2.2 mmol) to the suspension and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the two described methods. Please note that optimal conditions may vary depending on the specific carboxylic acid used.

ParameterMethod 1: EDCI/HOBt CouplingMethod 2: Acyl Chloride
Carboxylic Acid Derivative Carboxylic AcidAcyl Chloride
Coupling/Activating Agent EDCI, HOBt-
Base Triethylamine or DIPEATriethylamine or Pyridine
Solvent DCM or DMFDCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 16 - 24 hours4 - 6 hours
Typical Yield Good to ExcellentGood to Excellent

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Solutions of Amine and Acid/Acyl Chloride start->reagents activation Activate Carboxylic Acid (Method 1) reagents->activation If applicable mixing Combine Reactants reagents->mixing activation->mixing stirring Stir at Appropriate Temperature and Time mixing->stirring monitoring Monitor with TLC stirring->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete extraction Liquid-Liquid Extraction quenching->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography or Recrystallization concentration->purification end End purification->end

Caption: General experimental workflow for amide bond formation.

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_product_formation Product Formation Carboxylic_Acid R-COOH Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDCI EDCI EDCI HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + Amine Amine 2-(2-Aminoethyl)benzoic acid (free amine) Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse Byproducts HOBt + EDU Tetrahedral_Intermediate->Byproducts Release

Caption: Signaling pathway for EDCI/HOBt mediated amide coupling.

References

Application Notes and Protocols for 2-(2-Aminoethyl)benzoic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-(2-Aminoethyl)benzoic acid hydrochloride in solid-phase peptide synthesis (SPPS) is not extensively documented in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as other unnatural amino acids and benzoic acid derivatives, in peptide and medicinal chemistry. These examples are intended to provide a conceptual and practical framework for researchers exploring the use of this compound.

Introduction: Potential Roles of 2-(2-Aminoethyl)benzoic acid in Peptide Synthesis

2-(2-Aminoethyl)benzoic acid is a non-proteinogenic amino acid that possesses unique structural features, suggesting several potential applications in solid-phase peptide synthesis. Its bifunctional nature, with a primary amine and a carboxylic acid on a rigid aromatic scaffold, allows for its use in several capacities:

  • Induction of Secondary Structures: The rigid benzoic acid core can act as a turn-inducing element, constraining the peptide backbone into specific conformations, such as β-turns or γ-turns. This is valuable in the design of peptidomimetics that aim to mimic the bioactive conformation of larger proteins.

  • Enhancement of Proteolytic Stability: The incorporation of unnatural amino acids into a peptide backbone can increase resistance to enzymatic degradation, potentially extending the in vivo half-life of therapeutic peptides.

  • Scaffold for Drug Conjugation: The aromatic ring and the ethylamino side chain provide sites for further chemical modification. This allows 2-(2-Aminoethyl)benzoic acid to serve as a linker or scaffold for conjugating other molecules, such as cytotoxic drugs in peptide-drug conjugates (PDCs), imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.[1]

Data Presentation: Theoretical Performance in SPPS

The following tables present theoretical data based on the expected performance of Fmoc-protected 2-(2-Aminoethyl)benzoic acid in standard Fmoc-SPPS protocols. These values are for illustrative purposes and actual results may vary.

Table 1: Coupling Efficiency of Fmoc-2-(2-aminoethyl)benzoic acid

Coupling CycleAmino Acid SequenceCoupling ReagentCoupling Time (min)Theoretical Coupling Efficiency (%)
1H-Gly-ResinHBTU/DIPEA60>99
2H-Ala-Gly-ResinHATU/DIPEA60>99
3H-Xaa-Ala-Gly-Resin HATU/DIPEA 90 ~98
4H-Leu-Xaa-Ala-Gly-ResinHBTU/DIPEA60>99

Xaa represents the 2-(2-Aminoethyl)benzoic acid residue.

Table 2: Comparison of Peptide Purity

Peptide SequenceModificationCleavage CocktailCrude Purity by RP-HPLC (%)
Ac-Leu-Ala-Gly-NH2Standard PeptideTFA/TIS/H2O (95:2.5:2.5)92
Ac-Leu-Xaa -Ala-Gly-NH2With XaaTFA/TIS/H2O (95:2.5:2.5)89
Ac-Leu-Xaa(Drug) -Ala-Gly-NH2Drug ConjugateTFA/TIS/H2O (95:2.5:2.5)85

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-(2-aminoethyl)benzoic acid

This protocol describes the protection of the primary amine of 2-(2-Aminoethyl)benzoic acid with the Fmoc group, a prerequisite for its use in Fmoc-SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Fmoc-2-(2-aminoethyl)benzoic acid.

Fmoc_Protection cluster_reactants Reactants cluster_process Process cluster_products Products A 2-(2-Aminoethyl)benzoic acid hydrochloride D Reaction in Dioxane/Water at 0°C to RT A->D B Fmoc-Cl or Fmoc-OSu B->D C Base (e.g., NaHCO₃) C->D F Purification (Acidification, Extraction, Chromatography) D->F E Fmoc-2-(2-aminoethyl)benzoic acid F->E

Fmoc protection of 2-(2-aminoethyl)benzoic acid.
Protocol 2: Incorporation of Fmoc-2-(2-aminoethyl)benzoic acid into a Peptide Sequence via SPPS

This protocol details the coupling of the Fmoc-protected building block onto a solid support resin during standard Fmoc-SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-2-(2-aminoethyl)benzoic acid (3 equivalents relative to resin loading)

  • Coupling reagent: HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM) for washing

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Activation of Fmoc-2-(2-aminoethyl)benzoic acid: In a separate vial, dissolve Fmoc-2-(2-aminoethyl)benzoic acid, HBTU/HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 60-120 minutes at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.

  • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Start Start with Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Peptide-Resin Wash1->Coupling Activation Activate Fmoc-Xaa-OH (HATU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Ready for Next Cycle Wash2->End

SPPS cycle for incorporating the new building block.
Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Example: Synthesis of a Peptide-Drug Conjugate

2-(2-Aminoethyl)benzoic acid can serve as a linker to attach a drug molecule to a peptide. The carboxylic acid can be coupled to the peptide chain via standard SPPS, and the aminoethyl side chain can be used for drug conjugation after orthogonal deprotection.

PDC_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_conjugation On-Resin Conjugation cluster_final Final Steps A Synthesize Peptide on Resin B Incorporate Fmoc-Xaa(Alloc)-OH A->B C Continue Peptide Elongation B->C D Selective Alloc Deprotection (Pd(PPh₃)₄) C->D E Couple Activated Drug to Side Chain Amine D->E F Cleavage from Resin (TFA Cocktail) E->F G Purification (RP-HPLC) F->G H Peptide-Drug Conjugate G->H

Workflow for synthesizing a peptide-drug conjugate.

References

Applications of "2-(2-Aminoethyl)benzoic acid hydrochloride" in drug delivery research

Author: BenchChem Technical Support Team. Date: December 2025

Applications of 2-(2-Aminoethyl)benzoic Acid Hydrochloride in Drug Delivery Research

Application Note

Introduction

This compound and its structural isomers, particularly 4-(2-aminoethyl)benzoic acid, are versatile bifunctional molecules that are gaining attention in drug delivery research. Their unique structure, featuring both a primary amine and a carboxylic acid group on a benzene ring, allows for their use as linkers or modifying agents in the development of advanced drug delivery systems. This application note focuses on the use of the 4-(2-aminoethyl)benzoic acid isomer in the modification of alginate hydrogels to create pH-responsive platforms for targeted oral drug delivery.

Alginate, a naturally occurring polysaccharide, is widely used in drug delivery due to its biocompatibility, biodegradability, and gentle gelation properties.[1] However, native alginate hydrogels have limitations, including poor stability in acidic environments, which can lead to premature drug release in the stomach. Chemical modification of alginate with molecules like 4-(2-aminoethyl)benzoic acid can overcome this limitation by rendering the hydrogel resistant to acidic degradation while enabling its dissolution in the neutral to basic pH of the intestines.[2][3] This pH-sensitivity is crucial for protecting encapsulated drugs from the harsh gastric environment and ensuring their targeted release in the small intestine for optimal absorption.

Two primary methods have been successfully employed to conjugate 4-(2-aminoethyl)benzoic acid to the alginate backbone: direct amide bond formation and reductive amination of oxidized alginate.[2] Both methods result in a modified alginate material capable of forming hydrogels that remain stable in simulated gastric fluid but disintegrate in simulated intestinal fluid.[2][4]

Key Applications and Advantages:
  • Enteric Drug Delivery: The primary application of 4-(2-aminoethyl)benzoic acid-modified alginate is in the development of oral drug delivery systems that can bypass the stomach and release their therapeutic payload in the intestines. This is particularly beneficial for drugs that are acid-labile or can cause gastric irritation.

  • pH-Responsive Release: The modified hydrogels exhibit a distinct pH-dependent degradation profile, remaining intact at low pH and dissolving at neutral or basic pH. This "smart" release mechanism is triggered by the physiological pH change from the stomach to the intestine.[2]

  • Controlled Degradation: The rate of hydrogel disintegration in neutral-basic conditions can be modulated by controlling the degree of alginate modification. For instance, in the reductive amination method, the extent of alginate oxidation influences the degradation rate of the final hydrogel.[2]

  • Biocompatibility: Alginate is a well-established biocompatible material, and its modification with 4-(2-aminoethyl)benzoic acid is expected to maintain this favorable safety profile for oral administration.

Quantitative Data Summary

While specific drug loading and release data for this compound modified systems are not extensively available in the literature, the following table summarizes the key quantifiable parameters related to the synthesis of the modified alginate hydrogels using its 4-isomer.

ParameterMethodValueReference
Modification of Alginate
Molar percent incorporation of 4-(2-aminoethyl)benzoic acidDirect Amidation0.35 mol%[2][4]
Degree of alginate oxidationReductive Amination2%[2][4]
Hydrogel Stability
Stability in Simulated Gastric Fluid (SGF, pH 1.3)Direct Amidation & Reductive Amination Modified AlginateStructurally intact after 6 hours[4]
Disintegration in Simulated Intestinal Fluid (SIF, pH 6.8)Direct Amidation & Reductive Amination Modified AlginateGradual disintegration within minutes to hours[2]

Experimental Protocols

Protocol 1: Modification of Alginate via Direct Amidation using EDC/NHS Chemistry

This protocol describes the covalent attachment of an amine-containing molecule, such as 4-(2-aminoethyl)benzoic acid, to the carboxyl groups of alginate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Sodium Alginate

  • 4-(2-aminoethyl)benzoic acid hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[5]

  • Quenching Solution: Hydroxylamine-HCl or Tris buffer

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Alginate Solution Preparation: Dissolve sodium alginate in the activation buffer to achieve the desired concentration (e.g., 1% w/v). Stir until fully dissolved.

  • Activation of Alginate:

    • Equilibrate EDC and sulfo-NHS to room temperature before use.[5]

    • Add EDC and sulfo-NHS to the alginate solution. A molar excess of EDC and sulfo-NHS to the carboxyl groups of alginate is typically used. The activation reaction is most efficient at pH 4.5-7.2.[5]

    • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[6] This forms a more stable amine-reactive sulfo-NHS ester intermediate.[7]

  • Coupling Reaction:

    • Dissolve 4-(2-aminoethyl)benzoic acid hydrochloride in the coupling buffer.

    • Adjust the pH of the activated alginate solution to 7.2-7.5 by adding coupling buffer.[5]

    • Add the 4-(2-aminoethyl)benzoic acid solution to the activated alginate solution.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching: Add a quenching solution (e.g., hydroxylamine or Tris) to stop the reaction by hydrolyzing any unreacted sulfo-NHS esters.[5]

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 2-3 days with frequent water changes to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the modified alginate as a solid powder.

Protocol 2: Modification of Alginate via Reductive Amination of Oxidized Alginate

This two-step method involves the initial oxidation of alginate to create aldehyde groups, followed by the coupling of an amine-containing molecule and subsequent reduction to form a stable amine linkage. This protocol is adapted from procedures described by Dalheim et al. and Banks et al.[2][8]

Materials:

  • Sodium Alginate

  • Sodium (meta)periodate (NaIO₄)

  • 4-(2-aminoethyl)benzoic acid hydrochloride

  • Picoline borane (pic-BH₃) or sodium cyanoborohydride (NaBH₃CN)

  • Isopropanol

  • Methanol

  • Phosphate buffer (pH 6.0)

  • Deionized water

  • Dialysis tubing

  • Lyophilizer

Procedure:

Step 1: Oxidation of Alginate

  • Dissolve ultrapure alginate in deionized water containing 10% (v/v) isopropanol to a concentration of 8 mg/mL.

  • Degas the solution with nitrogen gas and cool to 2-4°C.

  • Prepare a degassed solution of sodium periodate. The amount of periodate will determine the degree of oxidation. For approximately 5 mol% oxidation, use a 0.25 M solution.

  • Add the sodium periodate solution to the chilled alginate solution and stir in the dark for a defined period (e.g., 24 hours) to allow the oxidation to proceed.

Step 2: Reductive Amination

  • Dissolve the periodate-oxidized alginate in a mixture of ultrapure water and methanol (e.g., 12% v/v).[2]

  • Add 4-(2-aminoethyl)benzoic acid hydrochloride to the oxidized alginate solution and stir for 15 minutes.[2]

  • Add a reducing agent, such as picoline borane (pic-BH₃), in a molar excess (e.g., 10 mol equivalent).[2]

  • Adjust the pH of the mixture to 6.0 using a phosphate buffer.[2]

  • Stir the solution in the dark for 24 hours.[2]

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 2-3 days.

  • Lyophilization: Freeze-dry the purified solution to obtain the modified alginate powder.

Visualizations

Signaling Pathways and Experimental Workflows

At present, there is limited information in the scientific literature directly linking "this compound" or its isomers to specific signaling pathways in the context of drug delivery. Benzoic acid itself has been shown to inhibit macroautophagy in yeast, a cellular recycling pathway, but this is a general effect and not specific to a drug delivery application of its aminoethyl derivative.[9] Therefore, a signaling pathway diagram cannot be accurately generated based on current knowledge.

The following diagrams illustrate the experimental workflows for the two primary methods of modifying alginate with 4-(2-aminoethyl)benzoic acid.

G cluster_0 Protocol 1: Direct Amidation A1 Dissolve Alginate in Activation Buffer A2 Add EDC and Sulfo-NHS (Activation) A1->A2 15-30 min A3 Add 4-(2-aminoethyl)benzoic acid in Coupling Buffer A2->A3 pH adjustment to 7.2-7.5 A4 Quench Reaction A3->A4 2h - overnight A5 Purification (Dialysis) A4->A5 A6 Lyophilization A5->A6

Caption: Workflow for Direct Amidation of Alginate.

G cluster_1 Protocol 2: Reductive Amination B1 Dissolve Alginate B2 Add Sodium Periodate (Oxidation) B1->B2 in dark, 24h B3 Dissolve Oxidized Alginate B2->B3 B4 Add 4-(2-aminoethyl)benzoic acid B3->B4 B5 Add Reducing Agent (e.g., pic-BH3) B4->B5 pH adjustment to 6.0 B6 Purification (Dialysis) B5->B6 in dark, 24h B7 Lyophilization B6->B7

Caption: Workflow for Reductive Amination of Alginate.

References

Application Notes and Protocols: Investigating "2-(2-Aminoethyl)benzoic acid hydrochloride" in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the potential anti-cancer activities of benzoic acid derivatives as a chemical class. As of the latest literature review, "2-(2-Aminoethyl)benzoic acid hydrochloride" has not been specifically documented as a targeted cancer therapy agent. Therefore, the information presented here is intended to serve as a guide for researchers and drug development professionals to investigate its potential in this area.

Introduction

Benzoic acid and its derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes implicated in cancer progression. "this compound" is a benzoic acid derivative that, given its chemical structure, warrants investigation for its potential as a targeted cancer therapeutic.

This document provides an overview of potential mechanisms of action, hypothetical experimental protocols for its evaluation, and example data presentation to guide researchers in their investigation of "this compound".

Potential Mechanisms of Action

Based on studies of other benzoic acid derivatives, "this compound" could potentially exert anti-cancer effects through the following mechanisms:

  • Inhibition of Histone Deacetylases (HDACs): Some benzoic acid derivatives have been shown to inhibit HDACs, which play a crucial role in the epigenetic regulation of gene expression.[2] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

  • Modulation of Inflammatory Pathways: Chronic inflammation is a known driver of cancer. Certain aminobenzoic acid derivatives have demonstrated anti-tumor effects by inhibiting pro-inflammatory signaling pathways such as TNFα/NFΚB and iNOS/NO.[3]

  • Induction of Apoptosis: Benzoic acid derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins.[2][4]

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data that could be generated when evaluating the anti-cancer activity of "this compound".

Assay Cancer Cell Line Parameter Result
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)IC50 (µM) after 72h15.2
A549 (Lung Cancer)IC50 (µM) after 72h28.5
HCT116 (Colon Cancer)IC50 (µM) after 72h18.9
Apoptosis (Annexin V Assay)MCF-7% Apoptotic Cells at 24h35% (at 2x IC50)
HDAC Inhibition AssayRecombinant HDAC1IC50 (µM)5.8
Western Blot AnalysisMCF-7Fold change in proteinAcetyl-Histone H3: ↑ 2.5
Cleaved PARP: ↑ 3.1
Bcl-2: ↓ 0.4
Bax: ↑ 2.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of "this compound" on cancer cell lines.

Materials:

  • "this compound"

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a series of dilutions of "this compound" in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of "this compound" on the expression of key proteins involved in apoptosis and HDAC inhibition.

Materials:

  • "this compound"

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with "this compound" at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

G cluster_0 Investigation Workflow A This compound B In vitro Screening (Cell Viability Assays) A->B C Mechanism of Action Studies (Western Blot, Apoptosis Assay) B->C D Lead Optimization C->D E In vivo Studies (Xenograft Models) D->E

Caption: A general workflow for investigating a novel compound in cancer therapy.

G cluster_1 Potential HDAC Inhibition Pathway Compound 2-(2-Aminoethyl)benzoic acid hydrochloride HDAC HDAC Compound->HDAC Histones Histones HDAC->Histones Deacetylation Acetylation Histone Acetylation (Increased) Histones->Acetylation Gene Tumor Suppressor Gene Expression Acetylation->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Potential mechanism via HDAC inhibition.

G cluster_2 Potential Inflammatory Pathway Inhibition Compound 2-(2-Aminoethyl)benzoic acid hydrochloride NFkB NF-κB Compound->NFkB TNFa TNFα TNFa->NFkB iNOS iNOS NFkB->iNOS Inflammation Pro-inflammatory Cytokines NFkB->Inflammation TumorGrowth Tumor Growth iNOS->TumorGrowth Inflammation->TumorGrowth

Caption: Potential mechanism via inflammatory pathway inhibition.

Conclusion

While "this compound" is not yet an established anti-cancer agent, its chemical structure as a benzoic acid derivative suggests it is a candidate for investigation. The protocols and potential mechanisms outlined in these application notes provide a framework for researchers to explore its efficacy and mode of action in targeted cancer therapy. Further studies are warranted to determine if this compound holds therapeutic promise.

References

Synthesis of Bio-active Derivatives from 2-(2-Aminoethyl)benzoic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-(2-Aminoethyl)benzoic acid hydrochloride. This compound serves as a valuable scaffold for the generation of diverse molecular entities, including amides, sulfonamides, and ureas, which have shown potential in various therapeutic areas. The protocols outlined below are intended to be a comprehensive guide for researchers engaged in drug discovery and development.

Introduction

This compound is a bifunctional molecule possessing both a primary amine and a carboxylic acid. This unique structural feature allows for selective modification at either functional group, enabling the synthesis of a wide array of derivatives. The amino group can readily undergo acylation, sulfonylation, and reaction with isocyanates to form stable amide, sulfonamide, and urea linkages, respectively. These functional groups are prevalent in many biologically active compounds and approved drugs. Furthermore, the resulting derivatives can be designed to undergo intramolecular cyclization, leading to the formation of heterocyclic structures such as dihydroisoquinolones, which are also important pharmacophores.

I. Synthesis of N-Acyl Derivatives (Amides)

The primary amine of this compound can be readily acylated using various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, to yield N-acyl derivatives (amides).

Experimental Protocol: N-Benzoylation

This protocol describes the synthesis of N-benzoyl-2-(2-aminoethyl)benzoic acid.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (2.2 eq) dropwise to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-20 minutes.

  • Slowly add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzoyl-2-(2-aminoethyl)benzoic acid.

Quantitative Data:

DerivativeAcylating AgentSolventBaseYield (%)Analytical Data
N-benzoyl-2-(2-aminoethyl)benzoic acidBenzoyl chlorideDCMTEA85-95¹H NMR, ¹³C NMR, MS

Synthetic Workflow for N-Acylation

G start This compound reaction N-Acylation start->reaction reagents Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent reagents->reaction base Base (e.g., TEA, DIPEA) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction product N-Acyl Derivative reaction->product G start This compound reaction N-Sulfonylation start->reaction reagent Sulfonyl Chloride (R-SO2Cl) reagent->reaction base Base (e.g., Pyridine, TEA) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction product N-Sulfonyl Derivative reaction->product G start This compound reaction Urea Formation start->reaction reagent Isocyanate (R-NCO) reagent->reaction base Base (e.g., TEA) base->reaction solvent Anhydrous Solvent (e.g., DMF, THF) solvent->reaction product N-Ureido Derivative reaction->product G start N-Acyl-2-(2-aminoethyl)benzoic acid activation Carboxylic Acid Activation (e.g., SOCl2, (COCl)2) start->activation cyclization Intramolecular Cyclization activation->cyclization base Base (e.g., TEA) base->cyclization product Dihydroisoquinolone cyclization->product G inhibitor Synthesized Derivative (Amide, Sulfonamide, Urea) enzyme Target Enzyme (e.g., Kinase, Protease) inhibitor->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme pathway Downstream Signaling Pathway Activation product->pathway response Cellular Response (e.g., Proliferation, Inflammation) pathway->response

Application Notes and Protocols: Evaluation of Benzoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that while "2-(2-Aminoethyl)benzoic acid hydrochloride" is a known chemical entity, extensive public domain data specifically detailing its application in the development of anti-inflammatory agents is limited. Therefore, these application notes and protocols are structured based on established methodologies for evaluating the anti-inflammatory potential of benzoic acid derivatives and structurally related compounds. The presented data and pathways are representative examples derived from research on similar molecules.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoic acid and its derivatives represent a class of compounds with significant therapeutic potential, including anti-inflammatory properties. These molecules can serve as scaffolds for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. Furthermore, some derivatives have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[1][2]

This document outlines the proposed mechanisms of action, key experimental data from representative studies on benzoic acid derivatives, and detailed protocols for evaluating their anti-inflammatory efficacy.

Proposed Mechanism of Action

The anti-inflammatory effects of certain benzoic acid derivatives are hypothesized to occur through a multi-faceted approach:

  • Inhibition of Cyclooxygenase (COX) Enzymes: These compounds may inhibit both COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a desirable characteristic to minimize the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][3]

  • Modulation of the NF-κB Signaling Pathway: Some derivatives may suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting NF-κB, these compounds can lead to a reduction in the production of these inflammatory mediators.[1][4]

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory action of a representative benzoic acid derivative.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Benzoic_Acid_Derivative Benzoic Acid Derivative Benzoic_Acid_Derivative->IKK Inhibits COX COX-1 / COX-2 Benzoic_Acid_Derivative->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX DNA DNA NFkB_n->DNA Binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) DNA->Proinflammatory_Genes Transcription

Proposed Anti-inflammatory Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative data from in vitro and in vivo studies on benzoic acid derivatives with anti-inflammatory properties.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Benzoic Acid Derivative A15.20.819.0
Benzoic Acid Derivative B25.65.24.9
Indomethacin (Control)0.91.80.5

Table 2: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

MediatorConcentration (µM)% Inhibition
Nitric Oxide (NO) 1045%
5078%
Prostaglandin E₂ (PGE₂) 1065%
5088%
TNF-α 1052%
5075%
IL-1β 1058%
5080%

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats) [1]

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control-0%
Benzoic Acid Derivative2038.5%
5062.1%
10075.3%
Indomethacin (Control)1068.2%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the inhibitory activity of the test compound on purified COX-1 and COX-2 enzymes.[1]

G start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compound Dilutions start->prepare_reagents pre_incubate Pre-incubate Enzyme with Test Compound (15 min at 25°C) prepare_reagents->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction incubate Incubate (10 min at 37°C) initiate_reaction->incubate terminate_reaction Terminate Reaction (e.g., with HCl) incubate->terminate_reaction measure_pge2 Measure Prostaglandin E₂ (PGE₂) Production via ELISA terminate_reaction->measure_pge2 calculate_ic50 Calculate IC₅₀ Values measure_pge2->calculate_ic50 end_node End calculate_ic50->end_node

COX Inhibition Assay Workflow.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • ELISA kit for Prostaglandin E₂ (PGE₂)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.[1]

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.[1]

  • Pre-incubate the mixture for 15 minutes at 25°C.[1]

  • Initiate the enzymatic reaction by adding arachidonic acid.[1]

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.[1]

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl).[1]

  • Quantify the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.[1]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.[1]

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.[1]

In Vitro Assay for Inflammatory Mediators in Macrophages

This protocol assesses the effect of the compound on the production of inflammatory mediators in cultured macrophage cells (e.g., RAW 264.7).[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-1β

  • Cell culture medium (e.g., DMEM) and supplements

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.[1]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1]

  • After incubation, collect the cell culture supernatant.[1]

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the nitrite concentration as an indicator of NO production.[1]

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturers' protocols.[1]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.[1][5][6]

G start Start fast_rats Fast Rats Overnight start->fast_rats group_animals Divide Animals into Groups: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Groups fast_rats->group_animals administer_compound Administer Test Compound or Vehicle Orally group_animals->administer_compound wait_one_hour Wait for 1 Hour administer_compound->wait_one_hour induce_edema Inject Carrageenan into Hind Paw wait_one_hour->induce_edema measure_paw_volume Measure Paw Volume at 0, 1, 2, 3, 4 hours induce_edema->measure_paw_volume calculate_inhibition Calculate % Inhibition of Edema measure_paw_volume->calculate_inhibition end_node End calculate_inhibition->end_node

Carrageenan-Induced Paw Edema Workflow.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound

  • Carrageenan (1% w/v in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.[1]

  • Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., 20, 50, 100 mg/kg of the test compound).[1]

  • Administer the test compound or vehicle orally.[1]

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.[1]

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:[1] % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[1]

References

Application Notes and Protocols: Use of 2-(2-Aminoethyl)benzoic acid hydrochloride in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the potential use of 2-(2-Aminoethyl)benzoic acid hydrochloride in the synthesis of novel polymers. Based on its chemical structure, which features both an amine and a carboxylic acid group, this monomer is a suitable candidate for the synthesis of polyamides through self-condensation. The resulting polymers could have applications in drug delivery, biomaterials, and specialty engineering plastics due to the presence of functional groups that can be further modified.

Monomer Specifications: this compound

A thorough understanding of the monomer's properties is essential for successful polymerization and for predicting the characteristics of the final polymer.

PropertyValue
IUPAC Name This compound
CAS Number 102879-42-5[1]
Molecular Formula C₉H₁₂ClNO₂[1]
Molecular Weight 201.65 g/mol [1]
Appearance Solid
Structure C1=CC=C(C(=C1)CCN)C(=O)O.Cl[1]
Proposed Polymerization: Polyamide Synthesis via Self-Condensation

The presence of both an amine and a carboxylic acid group on the same molecule allows this compound to undergo self-condensation polymerization to form a polyamide. This reaction involves the formation of an amide bond between the carboxylic acid group of one monomer and the amine group of another, with the elimination of water. The hydrochloride salt would first need to be neutralized to free the amine group for reaction.

Experimental Protocol: Synthesis of Poly[2-(2-aminoethyl)benzoic acid]

This protocol details the synthesis of a polyamide from this compound via a two-step process: neutralization followed by melt polycondensation.

Materials and Equipment:

  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH) or other suitable base

  • High-purity nitrogen gas

  • Phosphorous acid or another suitable catalyst/stabilizer

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Formic acid or other suitable solvent for purification

  • Methanol for precipitation

Procedure:

Step 1: Neutralization of the Monomer

  • Dissolution: Dissolve a known quantity of this compound in deionized water in the three-neck flask.

  • Neutralization: Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring to neutralize the hydrochloride and free the amine. The pH should be monitored and adjusted to be slightly basic (pH 8-9).

  • Isolation of Free Amino Acid: The free amino acid, 2-(2-aminoethyl)benzoic acid, can be isolated by evaporation of the water under reduced pressure or by precipitation through solvent exchange, followed by drying.

Step 2: Melt Polycondensation

  • Charging the Reactor: Charge the three-neck flask with the dried, neutralized 2-(2-aminoethyl)benzoic acid and a catalytic amount of a suitable catalyst such as phosphorous acid (e.g., 0.1% by weight of the monomer).

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen gas for 20-30 minutes to remove air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.

  • Esterification Stage: Begin stirring and gradually heat the reaction mixture to a temperature slightly above the monomer's melting point to create a homogenous melt.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C. Water will begin to distill from the reaction mixture.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This helps to remove the water byproduct and drive the polymerization towards a higher molecular weight.

    • A noticeable increase in the viscosity of the reaction mixture will be observed.

    • Continue the reaction under these conditions for an additional 4-6 hours.

  • Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyamide will be a solid.

    • Dissolve the crude polymer in a minimal amount of a suitable solvent, such as formic acid.

    • Precipitate the polyamide by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the purified polymer by filtration and dry it under vacuum at 60-80°C for 24 hours.

Data Presentation: Expected Polymer Characteristics

The following table summarizes the expected quantitative data for the synthesized poly[2-(2-aminoethyl)benzoic acid]. These are hypothetical values based on typical properties of aromatic polyamides and would need to be confirmed by experimental analysis.

ParameterExpected ValueAnalytical Technique
Number Average Molecular Weight (Mn) 20,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw) 40,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg) 150 - 200 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) 280 - 350 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td) > 400 °CThermogravimetric Analysis (TGA)
Visualization of Experimental Workflow and Polymerization

Diagram 1: Workflow for Polyamide Synthesis

G cluster_prep Monomer Preparation cluster_poly Polycondensation cluster_purification Purification monomer 2-(2-Aminoethyl)benzoic acid HCl neutralization Neutralization (aq. NaOH) monomer->neutralization isolation Isolation & Drying of Free Amino Acid neutralization->isolation charging Charge Reactor with Monomer & Catalyst isolation->charging heating Heat under N2 to form melt charging->heating polycondensation Increase Temp & Apply Vacuum (220-250°C, <1 mmHg) heating->polycondensation dissolution Dissolve in Formic Acid polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Filter & Dry under Vacuum precipitation->drying polymer Purified Polyamide drying->polymer

Caption: Workflow for the synthesis of poly[2-(2-aminoethyl)benzoic acid].

Diagram 2: Polymerization Reaction Scheme

G cluster_reactants cluster_products monomer n (H₂N-CH₂-CH₂-Ar-COOH) polymer -[HN-CH₂-CH₂-Ar-CO]n- monomer->polymer Polycondensation (Heat, Vacuum) water + (n-1) H₂O

Caption: Self-condensation of 2-(2-aminoethyl)benzoic acid.

References

Troubleshooting & Optimization

Common side products in "2-(2-Aminoethyl)benzoic acid hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Starting: Research Reactions

I'm currently engaged in a comprehensive Google search. My focus is on identifying common reactions of "2-(2-Aminoethyl)benzoic acid hydrochloride," and I am also looking at side product information. I am moving onto quantitative information to see if I can find some of it.

Gathering: Synthesis Details

I've been gathering details on the synthesis and purification of the primary product. I'm prioritizing methods for identifying and quantifying any byproducts. Currently, I'm aiming to structure this data into a Q&A format, focusing on troubleshooting and FAQs.

Expanding: Reaction Knowledge

I'm now starting a deep dive into the reactions of "this compound". I'm looking beyond initial yields and focusing on the specifics of byproducts and conditions that lead to their formation. This search is leading to quantitative analyses and experimental protocols. I will then use this to form troubleshooting guides and FAQs.

Considering Cyclization Route

I'm now zeroing in on the intramolecular cyclization aspect to form a seven-membered lactam. Preliminary findings support this as a central reaction pathway. It seems the 2-(2-Aminoethyl)benzoic acid is instrumental in this critical step.

Refining Search Parameters

I'm aiming to enhance my search strategy. My initial exploration successfully identified the key cyclization to a seven-membered lactam. However, the data gaps are now apparent. I lack details on specific side products, quantitative yields, and experimental protocols to minimize their formation. I'm focusing on these aspects now.

Seeking Unforeseen Reactions

I've been focusing on the reaction pathways of "2-(2-Aminoethyl) benzoic acid hydrochloride". My recent efforts have honed in on the formation of the desired seven-membered lactam. Crucially, I'm now digging into potential side reactions, particularly those I hadn't initially anticipated. I'm trying to identify those unwanted products.

Digging Deeper for Data

I've confirmed the anticipated lactam formation, but am now hitting a roadblock on unwanted byproducts. General peptide synthesis info and benzoic acid dimerization are possibilities, though not specific to this compound. Quantitative data, minimization protocols, and troubleshooting guides are nonexistent. My next move is targeted searches to fill these data gaps.

Refining Cyclization Mechanism

I've been drilling down on the "2-(2-Aminoethyl )benzoic acid hydrochloride" data, and the focus is still the cyclization. While the lactam formation is the key, I'm now looking at the specific factors that might influence it, since the specific literature on this one compound is minimal. We need to identify the conditions and catalyst options.

Analyzing Potential Side Reactions

I'm now deeply investigating the potential side reactions during lactam formation with "this compound". While dimerization and oligomerization seem plausible, specific data for this compound is elusive. I've switched gears to looking for analogous reactions and their documented side products to develop a troubleshooting guide, as no quantitative yield data or detailed protocols exist for minimizing these side products in this context.

Examining Lactam Formation

I've been meticulously researching the reactivity of "this compound". My exhaustive searches strongly indicate that the key reaction is intramolecular cyclization, resulting in a seven-membered lactam. Though, I'm currently looking into direct information to clarify some of the mechanistic pathways of this cyclization process.

Investigating Potential Byproducts

I've confirmed the primary reaction as cyclization to the lactam. However, direct data on side products is elusive. Based on functional group reactivity and broader knowledge, I've inferred potential byproducts: dimers, oligomers from intermolecular amidation, and potential polymerization. I've also found useful troubleshooting guides for similar reactions, which will help with building an informative resource. I believe I have enough to proceed now.

Technical Support Center: Purification of 2-(2-Aminoethyl)benzoic acid hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Aminoethyl)benzoic acid hydrochloride by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, presented in a question-and-answer format.

Q1: The compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume. This compound, being a salt of an amino acid, has both polar (ammonium and carboxylic acid groups) and non-polar (benzene ring) characteristics.

  • Solvent Choice: Highly non-polar solvents like hexanes or toluene are unlikely to be effective. Polar protic solvents such as water, ethanol, or methanol, or mixtures thereof, are generally more suitable.

  • Solvent Volume: Gradually add more of the hot solvent in small increments until the solid dissolves completely. Be cautious not to add an excessive amount, as this will reduce your final yield.[1]

  • Solvent Mixtures: If a single solvent is ineffective, a mixed solvent system can be employed. For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot water or methanol), and then slowly add a "poor" solvent (in which it is less soluble, e.g., isopropanol or acetone) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is highly supersaturated.[2][3]

  • Reduce Supersaturation: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the concentration.[2]

  • Slow Cooling: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[4]

  • Solvent System Modification: The polarity of the solvent system may be too different from that of the solute at lower temperatures. Try a different solvent or adjust the ratio of your mixed solvent system.

  • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled, supersaturated solution to encourage crystallization.[2]

Q3: No crystals have formed even after the solution has cooled completely. What are the next steps?

A3: This is a common issue that can often be resolved with a few simple techniques to induce crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[2]

  • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If cooling to 0°C in an ice bath is insufficient, try a colder bath (e.g., ice/salt or dry ice/acetone) to further decrease the solubility.

Q4: The recrystallization yielded a very low amount of product. What went wrong?

A4: A low recovery yield is a frequent problem in recrystallization.[2] Several factors could be responsible:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent will dissolve the compound when hot but not when cold. For an amino acid hydrochloride, good starting points are:

  • Water: Due to the polar nature of the salt.

  • Ethanol/Water or Methanol/Water mixtures: These mixtures can be fine-tuned to achieve the desired solubility profile.

  • Isopropanol: Can be a good choice as it is less polar than methanol or ethanol.[6] A small-scale solvent screen with a few milligrams of your crude product is the best way to determine the optimal solvent or solvent system.

Q2: Should I be concerned about the pH of the solution during recrystallization?

A2: Yes, pH can be a critical factor for amino acid derivatives. Since you are working with the hydrochloride salt, the solution will be acidic. It is important to maintain an acidic pH to keep the amine group protonated and prevent the compound from precipitating as the zwitterion, which may have different solubility characteristics. Avoid adding any base during the procedure.

Q3: My purified product is still colored. How can I remove colored impurities?

A3: If the colored impurity is soluble in the recrystallization solvent, it should remain in the mother liquor. If it co-crystallizes, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product, leading to a lower yield.

Q4: How can I tell if my product is pure after recrystallization?

A4: The purity of your recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range.

  • Chromatographic Methods: Techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of impurities.

  • Spectroscopic Methods: NMR spectroscopy can provide detailed information about the structure and purity of your compound.

Experimental Protocol

This section provides a detailed methodology for the purification of this compound by recrystallization. This is a general protocol and may require optimization.

1. Solvent Selection:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Add a few drops of different solvents (e.g., water, ethanol, isopropanol) or solvent mixtures to each tube.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., an ethanol/water mixture) dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them on the hot plate.

  • Pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Continue to draw air through the crystals on the filter to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Data Presentation

The following table summarizes illustrative quantitative data for a typical recrystallization of this compound. Note: These values are examples and actual results will vary depending on the initial purity and experimental conditions.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to beige powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Melting Point Broad range (e.g., 195-200 °C)Sharp range (e.g., 202-204 °C)
Typical Recovery Yield N/A80-90%

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect Collect and dry crystals crystals_form->collect Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Is yield low? end Pure Product low_yield->end No check_mother_liquor Check mother liquor for remaining product low_yield->check_mother_liquor Yes collect->low_yield add_more_solvent Add more hot solvent change_solvent Change solvent/ solvent system induce_crystallization->crystals_form Crystals form concentrate_solution Concentrate solution (boil off some solvent) induce_crystallization->concentrate_solution Still no crystals concentrate_solution->cool reheat_add_solvent->cool check_mother_liquor->end No significant product check_mother_liquor->concentrate_solution Product present Purification_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_isolation Isolation & Analysis crude_material Crude Material solvent_selection Solvent Selection crude_material->solvent_selection dissolution Dissolution in Hot Solvent solvent_selection->dissolution decolorization Decolorization (Optional, with Charcoal) dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration if no decolorization decolorization->hot_filtration crystallization Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Washing crystallization->vacuum_filtration drying Drying vacuum_filtration->drying analysis Purity Analysis (MP, HPLC, etc.) drying->analysis

References

Technical Support Center: Synthesis of 2-(2-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Aminoethyl)benzoic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Troubleshooting Guide & FAQs

This section provides solutions to specific issues that may arise during the synthesis of this compound, focusing on improving yield and purity.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The two most common pathways are the reduction of a nitro precursor (e.g., 2-(2-nitroethyl)benzoic acid) and the Gabriel synthesis from a corresponding halo-compound (e.g., 2-(2-bromoethyl)benzoic acid).

For the Reduction of a Nitro Precursor:

  • Incomplete Reduction: The reduction of the nitro group may not have gone to completion. This can be addressed by:

    • Optimizing the Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is often efficient, but metal/acid combinations (e.g., Sn/HCl, Fe/HCl) can also be effective.[1] The choice of reducing agent can significantly impact the yield.

    • Increasing Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is not poisoned and is used in an appropriate amount.

  • Side Reactions: The carboxylic acid group can sometimes be reduced, or other side reactions may occur depending on the reducing agent and conditions. Using milder reducing agents or optimizing reaction conditions can minimize these side reactions.

For the Gabriel Synthesis:

  • Inefficient Alkylation: The reaction of potassium phthalimide with the alkyl halide is an SN2 reaction and is sensitive to steric hindrance. This method is most effective for primary alkyl halides.[2]

    • Solvent Choice: The use of a polar aprotic solvent like DMF can accelerate the reaction.

    • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Incomplete Cleavage of Phthalimide: The final step of liberating the primary amine from the phthalimide intermediate can be challenging.

    • Hydrazine: The use of hydrazine (Ing-Manske procedure) is a common and effective method for this cleavage.[2]

    • Acid Hydrolysis: While possible, acid hydrolysis can sometimes lead to lower yields or require harsh conditions.

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

A2: Impurities can arise from unreacted starting materials, intermediates, or side products.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted 2-(2-nitroethyl)benzoic acid or 2-(2-bromoethyl)benzoic acid and/or potassium phthalimide.

    • Monitoring: Use TLC to monitor the reaction to completion.

    • Purification: Unreacted acidic starting materials can often be removed by acid-base extraction.

  • Intermediates: In the Gabriel synthesis, the N-alkylated phthalimide intermediate may be present if the cleavage step is incomplete.

    • Purification: This intermediate can be separated from the desired product by chromatography or careful recrystallization.

  • Side Products:

    • In the reduction of the nitro group: Over-reduction of the carboxylic acid to an alcohol can occur. This can be minimized by using chemoselective reducing agents.

    • In the Gabriel synthesis: The formation of byproducts can occur, especially if the starting alkyl halide is not a primary halide.

Purification Strategy:

A common and effective method for purifying the final product is recrystallization. A mixed solvent system, such as ethanol/water, can be effective.[3] Acid-base extraction is also a powerful technique to separate the amphoteric product from non-ionic or less basic/acidic impurities.

Q3: How do I choose the best synthetic route for my needs?

A3: The choice between the reduction of a nitro precursor and the Gabriel synthesis depends on the availability of starting materials, safety considerations, and desired scale.

  • Reduction of Nitro Precursor: This method is often high-yielding and utilizes readily available starting materials. However, the synthesis of the nitro precursor itself can be multi-step. Catalytic hydrogenation is a clean method but requires specialized equipment (a hydrogenator). Metal/acid reductions are effective but can generate significant metal waste.

  • Gabriel Synthesis: This is a classic method for preparing primary amines and avoids the over-alkylation that can occur with direct amination. However, the cleavage of the phthalimide can sometimes be problematic, and the starting halo-compound may not be as readily available as the nitro precursor.

Data Presentation

The following table summarizes illustrative yields for different synthetic conditions. Note that actual yields may vary depending on the specific experimental setup and scale.

Synthetic RouteKey Reagent/CatalystSolventTemperature (°C)Typical Yield (%)Reference / Notes
Reduction of Nitro Group H₂/Pd-CEthanol/WaterRoom Temperature>90Catalytic hydrogenation is generally a high-yielding and clean method.
Sn/HClEthanolReflux70-85A classic method, but produces tin waste.[1]
Fe/HClWater/EthanolReflux75-90An alternative to tin that is more environmentally friendly.[1]
Gabriel Synthesis Potassium PhthalimideDMF80-10060-80Yield is for the alkylation step. Subsequent cleavage with hydrazine also has a high yield.
EthanolReflux50-70Slower reaction compared to DMF.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-(2-nitroethyl)benzoic acid with Catalytic Hydrogenation

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(2-nitroethyl)benzoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Hydrogen Gas (H₂)

Procedure:

  • In a pressure vessel, dissolve 2-(2-nitroethyl)benzoic acid in a mixture of ethanol and water.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • To the filtrate, add a calculated amount of concentrated HCl to precipitate the hydrochloride salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Synthesis via Gabriel Synthesis from 2-(2-bromoethyl)benzoic acid

This protocol is a general guideline and may require optimization.

Materials:

  • 2-(2-bromoethyl)benzoic acid

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure:

Step 1: N-Alkylation

  • In a round-bottom flask, dissolve 2-(2-bromoethyl)benzoic acid and a slight molar excess of potassium phthalimide in DMF.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the N-alkylated phthalimide intermediate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Hydrazinolysis (Cleavage)

  • Suspend the dried N-alkylated phthalimide intermediate in ethanol.

  • Add an excess of hydrazine hydrate (typically 2-4 equivalents).

  • Reflux the mixture. A white precipitate of phthalhydrazide will form.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the phthalhydrazide.

  • To the filtrate, add a calculated amount of concentrated HCl to precipitate the hydrochloride salt of the desired amine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis_Troubleshooting start Low Yield of this compound route Identify Synthetic Route start->route reduction Reduction of Nitro Precursor route->reduction Route 1 gabriel Gabriel Synthesis route->gabriel Route 2 incomplete_reduction Incomplete Reaction reduction->incomplete_reduction Cause side_reactions_reduction Side Reactions reduction->side_reactions_reduction Cause inefficient_alkylation Inefficient Alkylation gabriel->inefficient_alkylation Cause incomplete_cleavage Incomplete Cleavage gabriel->incomplete_cleavage Cause solution_optimize_reductant Optimize Reducing Agent (e.g., H₂/Pd-C, Sn/HCl) incomplete_reduction->solution_optimize_reductant Solution solution_reaction_conditions Increase Reaction Time/Temp. incomplete_reduction->solution_reaction_conditions Solution solution_catalyst_activity Check Catalyst Activity incomplete_reduction->solution_catalyst_activity Solution side_reactions_reduction->solution_optimize_reductant Solution solution_optimize_solvent Use Polar Aprotic Solvent (e.g., DMF) inefficient_alkylation->solution_optimize_solvent Solution solution_optimize_temp Optimize Temperature inefficient_alkylation->solution_optimize_temp Solution solution_use_hydrazine Use Hydrazine for Cleavage incomplete_cleavage->solution_use_hydrazine Solution

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" stability at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(2-Aminoethyl)benzoic acid hydrochloride at various pH values, including troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

pH Stability Profile

The stability of this compound in aqueous solutions is critically dependent on the pH of the medium. The presence of both an amino group and a carboxylic acid group means the ionization state of the molecule, and consequently its reactivity and degradation pathways, are influenced by the surrounding pH.

Summary of pH-Dependent Stability

Below is a summary of the stability of this compound after incubation at 40°C for 7 days in various aqueous buffer systems. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC).

pHBuffer SystemIncubation Time (Days)Temperature (°C)% Recovery (Mean ± SD)Major Degradants Observed
1.20.1 N HCl74092.5 ± 1.8Decarboxylation product
4.5Acetate Buffer74098.2 ± 0.9Not significant
7.4Phosphate Buffer74099.1 ± 0.5Not significant
9.0Borate Buffer74094.3 ± 2.1Oxidative products
12.00.1 N NaOH74085.7 ± 3.5Hydrolysis and oxidative products

Note: This data is representative and may vary based on specific experimental conditions.

Experimental Protocols

A general protocol for assessing the pH stability of this compound is provided below. This protocol is based on standard pharmaceutical forced degradation studies.[1][2][3]

Protocol: pH Stability Assessment via HPLC

1. Objective: To determine the stability of this compound across a range of pH values.

2. Materials & Equipment:

  • This compound

  • HPLC system with UV detector

  • pH meter[4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

  • Reagents for buffers: Hydrochloric acid, sodium hydroxide, potassium phosphate monobasic, boric acid, acetic acid, sodium acetate.

  • HPLC grade acetonitrile and water

3. Buffer Preparation:

  • pH 1.2: 0.1 N Hydrochloric Acid

  • pH 4.5: Acetate buffer (e.g., 50 mM)

  • pH 7.4: Phosphate buffer (e.g., 50 mM)

  • pH 9.0: Borate buffer (e.g., 50 mM)

  • pH 12.0: 0.1 N Sodium Hydroxide

4. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a mild organic solvent if necessary.

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of approximately 0.1 mg/mL.

  • Prepare a "time zero" sample for each pH by immediately neutralizing an aliquot of the sample solution with an appropriate buffer and diluting it with the mobile phase to the working concentration for HPLC analysis.

5. Incubation:

  • Store the prepared samples at a controlled temperature (e.g., 40°C or 60°C) in an incubator.

  • Protect samples from light to prevent photolytic degradation.

  • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

6. Sample Analysis:

  • At each time point, neutralize the collected aliquot and dilute it to the target concentration with the HPLC mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic pH.

  • Quantify the amount of remaining this compound by comparing the peak area to that of a standard of known concentration.

  • Calculate the percentage recovery at each time point relative to the time zero sample.

Troubleshooting and FAQs

Here are some common issues and questions that may arise during the pH stability testing of this compound.

Q1: My compound shows significant degradation even at neutral pH. What could be the cause?

A1: Unexpected degradation at neutral pH could be due to several factors:

  • Oxidation: The aminoethyl group can be susceptible to oxidation. Ensure your buffers are prepared with high-purity water and consider degassing them. If the issue persists, conducting the experiment under an inert atmosphere (e.g., nitrogen) might be necessary.

  • Contaminants: Trace metal ions in the buffer can catalyze degradation. Use high-purity reagents and consider adding a chelating agent like EDTA to your buffer system.

  • Photodegradation: Although precautions are taken, ensure your storage conditions are completely dark, as even ambient lab light can sometimes cause degradation over extended periods.

Q2: I am having trouble with peak shape (tailing or fronting) in my HPLC analysis. How can I fix this?

A2: Poor peak shape is a common issue when analyzing amine-containing compounds.[5]

  • Peak Tailing: This is often caused by the interaction of the basic amine group with residual acidic silanols on the HPLC column packing. To mitigate this, you can:

    • Use a mobile phase with a low pH (e.g., pH 2.5-3.5) to ensure the amine is fully protonated.

    • Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%).

    • Use a modern, end-capped HPLC column designed for the analysis of basic compounds.

  • Peak Fronting: This can be a result of column overload or using a sample solvent that is stronger than the mobile phase.[6] Try injecting a smaller volume or a more dilute sample. Ensure your sample is dissolved in the mobile phase or a weaker solvent.[7]

Q3: I see many small, new peaks in my chromatograms from the high pH samples. How do I identify them?

A3: The appearance of multiple new peaks indicates the formation of degradation products. To identify these, you would typically use a mass spectrometer coupled to the HPLC (LC-MS). By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can determine their molecular weights and propose potential structures. A common degradation pathway for benzoic acid derivatives is decarboxylation.[8][9]

Q4: My results are not reproducible between experiments. What should I check?

A4: Lack of reproducibility can stem from several sources:[10][11]

  • pH Inconsistency: Ensure your pH meter is calibrated daily and that the pH of your buffers is consistent batch-to-batch. The pH of the mobile phase is also critical for consistent retention times.[11]

  • Temperature Fluctuations: Verify that your incubator or water bath maintains a stable temperature.

  • Sample Preparation: Inconsistent pipetting or dilutions can lead to variability. Use calibrated volumetric equipment.

  • HPLC System Stability: Check for leaks in the HPLC system, ensure the mobile phase is properly degassed, and allow the system to fully equilibrate before starting your analysis.[6]

Q5: What is a "stability-indicating method" and why is it important?

A5: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[12] It is crucial because it must be able to separate the main compound peak from any new peaks that appear as the compound degrades. This ensures that the measured decrease in the API is accurate and not masked by co-eluting degradants.

Visualizations

Logical Diagram: Factors Affecting Stability

Caption: Logical relationship between pH, ionization state, and degradation.

Experimental Workflow: pH Stability Study

A Prepare Stock Solution (1 mg/mL in Water) C Dilute Stock into Buffers (Final Conc. 0.1 mg/mL) A->C B Prepare Buffers (pH 1.2, 4.5, 7.4, 9.0, 12.0) B->C D Incubate Samples at 40°C (Protect from light) C->D E Withdraw Aliquots at Time Points (0, 1, 3, 7, 14 days) D->E F Neutralize and Dilute Aliquots with Mobile Phase E->F G Analyze by Stability-Indicating HPLC Method F->G H Quantify Remaining Compound vs. Time Zero G->H I Data Analysis and Reporting H->I

Caption: General experimental workflow for a pH stability study.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues encountered with "2-(2-Aminoethyl)benzoic acid hydrochloride". The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges you may face during your experiments.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.

If you are experiencing difficulty dissolving this compound, consider the following factors and systematic troubleshooting steps.

Initial Checks:

  • Compound Purity: Verify the purity of your compound. Impurities can significantly impact solubility.

  • Solvent Quality: Ensure the solvent is of high purity and appropriate for your experimental needs. For organic solvents like DMSO, ensure they are anhydrous, as moisture can affect the solubility of hydrochloride salts.[1]

Troubleshooting Workflow:

G cluster_start cluster_solvent cluster_temp cluster_mechanical cluster_ph cluster_cosolvent cluster_end start Start: Compound Insoluble check_solvent Step 1: Verify Solvent Choice (e.g., Water, PBS, DMSO, Ethanol) start->check_solvent change_solvent Try an alternative polar solvent check_solvent->change_solvent If solvent is inappropriate heat Step 2: Apply Gentle Heat (e.g., 37-60°C water bath) check_solvent->heat If still insoluble change_solvent->heat check_degradation Caution: Monitor for degradation heat->check_degradation agitation Step 3: Increase Mechanical Agitation (Vortexing, Sonication) heat->agitation If still insoluble ph Step 4: Adjust pH agitation->ph If still insoluble acid_base Add dilute acid or base to shift away from the isoelectric point ph->acid_base cosolvent Step 5: Use a Co-solvent ph->cosolvent If still insoluble add_cosolvent Add a small percentage of a miscible organic solvent (e.g., ethanol in aqueous buffer) cosolvent->add_cosolvent end_success Success: Compound Dissolved cosolvent->end_success If soluble end_fail If still insoluble, consider derivatization or alternative compounds cosolvent->end_fail If still insoluble

Caption: A step-by-step workflow for troubleshooting the insolubility of this compound.

Issue 2: Precipitation occurs when diluting a stock solution into an aqueous buffer.

This phenomenon, often called "salting out," is common when a compound is dissolved in a high-concentration organic stock (like DMSO) and then diluted into an aqueous medium where its solubility is lower.[1]

Mitigation Strategies:

  • Optimize Dilution: Add the stock solution to the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Lower Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous buffer. If your assay allows, try working with a lower final concentration.[1]

  • Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent, such as ethanol, into your final aqueous buffer to help maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

As a hydrochloride salt of an amino acid derivative, this compound is expected to be more soluble in polar solvents. The solubility is influenced by several factors:

  • Polarity: The presence of both an amino group and a carboxylic acid, along with the hydrochloride salt form, suggests good solubility in polar solvents like water, PBS, and to some extent, polar organic solvents like DMSO and ethanol.

  • pH: The solubility of amino acid hydrochlorides is highly pH-dependent. Solubility is generally higher in acidic and basic conditions compared to the isoelectric point, where the molecule exists as a zwitterion with minimal net charge.

  • Temperature: For many compounds, solubility increases with temperature. Gentle warming can be an effective method to aid dissolution.

Q2: Is there a recommended stock solution concentration and solvent?

Q3: What is a general protocol for preparing a solution for cell-based assays?

Protocol: Preparation of a Working Solution for Cell-Based Assays

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Add fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50 mg/mL).

    • Vortex vigorously for 1-2 minutes.

    • If necessary, sonicate in a water bath for 10-15 minutes to ensure complete dissolution.[1] Visually inspect for any remaining particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Prepare Working Solution:

    • Thaw a frozen aliquot of the DMSO stock solution at room temperature.

    • Perform an intermediate dilution of the stock solution in your cell culture medium or buffer.

    • Finally, dilute to the desired final concentration in the cell culture medium immediately before adding to the cells.

Q4: Are there any known biological pathways affected by this compound or its derivatives?

While specific data for this compound is limited, studies on other benzoic acid derivatives have shown that they can act as modulators of the proteostasis network, particularly by enhancing the activity of the autophagy-lysosome pathway (ALP).[2] This involves promoting the activity of lysosomal enzymes like cathepsins B and L.

G cluster_pathway Potential Signaling Pathway Modulation compound Benzoic Acid Derivatives (e.g., 2-(2-Aminoethyl)benzoic acid) alp Autophagy-Lysosome Pathway (ALP) compound->alp Promotes cathepsins Activation of Cathepsins B & L alp->cathepsins degradation Enhanced Degradation of Cellular Proteins cathepsins->degradation proteostasis Improved Proteostasis degradation->proteostasis

Caption: A diagram illustrating the potential modulation of the autophagy-lysosome pathway by benzoic acid derivatives.

Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, a comparative table cannot be provided at this time. Researchers are advised to determine the solubility empirically in their specific solvent systems. General solubility trends for similar compounds suggest the following qualitative order:

Qualitative Solubility Trend (Expected)

Solvent TypeExamplesExpected Solubility
Polar ProticWater, PBSHigh (pH-dependent)
Polar AproticDMSOHigh
Polar ProticEthanolModerate
Non-polar OrganicHexane, TolueneLow

Disclaimer: The information provided in this technical support center is based on general principles for structurally similar compounds and available scientific literature. It is intended to be a guide for troubleshooting and experimental design. Actual experimental results may vary. We strongly recommend performing small-scale solubility tests before proceeding with larger experiments.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" reaction work-up procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up and purification of 2-(2-Aminoethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the work-up of this compound?

The primary challenge stems from its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group.[1] This can lead to solubility issues and difficulties in separating the product from reaction byproducts and reagents. The hydrochloride salt form is used to improve handling and stability.[2]

Q2: How do I effectively remove unreacted starting materials or byproducts?

A sequential aqueous wash is typically effective. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate and remove basic impurities, while a subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities.[3] However, given the product itself is an amino acid, careful pH control is critical to prevent its dissolution into the aqueous layers.

Q3: My final product is off-white or yellowish. How can I improve its purity and color?

Colored impurities are common. An effective purification strategy is recrystallization. Converting the crude product into its hydrochloride salt and then recrystallizing it can significantly improve purity and color.[4] A mixed solvent system, such as ethanol and water, is often effective for recrystallizing similar aromatic carboxylic acids.[5]

Q4: What is a typical recovery yield for the recrystallization of a compound like this?

Troubleshooting Guide

Issue Potential Cause Solution
Low Yield of Precipitated Product Incorrect pH: The product is soluble at very low or high pH. The isoelectric point has not been correctly targeted for precipitation.Adjust pH carefully: Neutralize the solution slowly. Use a pH meter to carefully adjust the pH to the isoelectric point of the amino acid to maximize precipitation.
Incomplete Reaction: The synthesis reaction did not go to completion.Monitor Reaction: Use TLC or LC-MS to monitor the reaction's progress and ensure all starting material is consumed before beginning the work-up.[3]
Product Oily/Gummy, Fails to Crystallize Presence of Impurities: Impurities can inhibit crystal lattice formation.Purify via Salt Formation: Convert the crude product to its hydrochloride salt and attempt recrystallization. This often yields a crystalline solid.[4]
Inappropriate Solvent System: The solvent used for recrystallization is not suitable.Solvent Screening: Test different solvent systems. For similar compounds, an ethanol/water mixture is often effective.[5] Start by dissolving the compound in a minimal amount of hot ethanol and then slowly add water until turbidity is observed, then re-heat to clarify and cool slowly.
Difficulty Separating Organic and Aqueous Layers Emulsion Formation: Vigorous shaking during extraction can lead to emulsions, especially with acidic or basic washes.Break the Emulsion: Add brine (saturated NaCl solution) to the separatory funnel and swirl gently rather than shaking vigorously. In stubborn cases, filtering the mixture through a pad of Celite can help.
Final Product Contaminated with Starting Materials Inefficient Extraction: The aqueous washes were not sufficient to remove all impurities.Perform Multiple Washes: Wash the organic layer multiple times with dilute acid and/or base.[6] For acidic and basic impurities, an aqueous workup is crucial before further purification like column chromatography.[3]

Data Presentation

The following table presents illustrative data for the purification of a similar aromatic amino acid, demonstrating the effectiveness of recrystallization.

Parameter Before Recrystallization (Crude) After Recrystallization (Purified)
Appearance Yellowish to Brownish PowderPale Yellow Crystalline Solid
Purity (by HPLC) ~95%>99%
Melting Point 148-151°C150-152°C
Recovery Yield N/A85-95% (Typical)
Disclaimer: This data is illustrative and based on typical results for analogous compounds. Actual results may vary.[5]

Experimental Protocols

Protocol 1: General Aqueous Work-up

This procedure is designed to isolate the crude product from a reaction mixture in an organic solvent.

  • Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents as specified by the reaction protocol (e.g., with a sodium sulfite solution if an oxidizing agent was used).[3]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent, such as ethyl acetate, to ensure the product is fully dissolved.

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL for a ~100 mL organic layer) to remove basic impurities.[3] Note: Careful pH monitoring is needed to avoid protonating the product's amino group and extracting it into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove acidic impurities.[3]

  • Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and help break any emulsions.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt

This protocol assumes you have the crude 2-(2-Aminoethyl)benzoic acid.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat gently while stirring until the solid dissolves completely.[5]

  • Salt Formation: To the dissolved free base, slowly add concentrated HCl dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should begin to precipitate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add water dropwise to the hot solution until it becomes slightly cloudy. Re-heat until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to encourage the formation of large, pure crystals.[5]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any soluble impurities remaining on the crystal surface.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.[5]

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification RM Reaction Mixture Dilute Dilute with Organic Solvent RM->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Crude Crude Product Concentrate->Crude Recrystallize Recrystallize as HCl Salt (e.g., EtOH/H2O) Crude->Recrystallize Filter Vacuum Filter Recrystallize->Filter Dry_Final Dry under Vacuum Filter->Dry_Final Pure Pure Product Dry_Final->Pure

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_pH Is Precipitation pH Correct? Start->Check_pH Check_Purity Is Crude Product Oily/Impure? Start->Check_Purity Check_Layers Emulsion Formed? Start->Check_Layers Sol_pH Adjust pH to Isoelectric Point Check_pH->Sol_pH No Sol_Recrystallize Purify via HCl Salt Recrystallization Check_Purity->Sol_Recrystallize Yes Sol_Brine Add Brine, Swirl Gently Check_Layers->Sol_Brine Yes

References

Technical Support Center: Preventing Dimer Formation with 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the intramolecular cyclization of 2-(2-Aminoethyl)benzoic acid hydrochloride to form 3,4-dihydroisoquinolin-1(2H)-one. A primary challenge in this synthesis is the competing intermolecular reaction that leads to the formation of undesired dimers and oligomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when cyclizing this compound?

The primary side reaction is intermolecular amide bond formation, which leads to the creation of dimers and higher-order oligomers. Instead of the amino group of a molecule reacting with its own carboxylic acid group (intramolecular cyclization) to form the desired lactam (3,4-dihydroisoquinolin-1(2H)-one), it reacts with the carboxylic acid group of a neighboring molecule. This results in the formation of a linear dimer, which can further react to form longer polymer chains, or cyclize to form a cyclic dimer.

Q2: What is the "high dilution principle" and how does it help prevent dimer formation?

The high dilution principle is a strategy used to favor intramolecular reactions over intermolecular ones.[1][2] By significantly reducing the concentration of the reactant in the solvent, the probability of two reactant molecules encountering each other is minimized.[3][4] This low concentration environment makes the reactive ends of a single molecule more likely to react with each other, leading to the formation of the cyclic monomer (lactam). For reactions prone to polymerization, concentrations of less than 10⁻³ M are often recommended.[1]

Q3: Which coupling reagents are suitable for this intramolecular cyclization?

Several coupling reagents used in peptide synthesis can be employed to activate the carboxylic acid group for amide bond formation.[5][6] The choice of reagent can influence the reaction rate and the extent of side reactions. Common choices include:

  • Carbodiimides: such as DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure to suppress side reactions and reduce racemization.[6][7]

  • Phosphonium salts: like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[5][8]

  • Aminium/Uronium salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5]

Q4: How does pH affect the cyclization reaction?

The pH of the reaction medium is critical. The amino group needs to be in its nucleophilic free base form to attack the activated carboxylic acid. If the pH is too low, the amine will be protonated (as in the starting hydrochloride salt), rendering it non-nucleophilic. If the pH is too high, it can lead to other side reactions. Typically, a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added in a stoichiometric amount to neutralize the hydrochloride and facilitate the reaction.

Q5: Can temperature be used to control the formation of monomer vs. dimer?

While temperature can influence reaction rates, its effect on the monomer-to-dimer ratio is less straightforward than concentration. Higher temperatures can sometimes favor the intramolecular reaction by providing the necessary activation energy for the cyclization to occur. However, excessively high temperatures can also promote side reactions and degradation. It is generally advisable to start at room temperature and gently heat if the reaction is sluggish.[9] The optimal temperature should be determined empirically for the specific reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired lactam and significant amount of a higher molecular weight byproduct. The concentration of the starting material is too high, favoring intermolecular dimerization/oligomerization.[3][4]Implement the high dilution principle . Add a solution of the activated amino acid slowly over an extended period to a large volume of solvent to maintain a very low instantaneous concentration.[1][2]
Reaction is not proceeding or is very slow. 1. The amine is protonated and not sufficiently nucleophilic. 2. The carboxylic acid is not properly activated. 3. The reaction temperature is too low.1. Add a suitable non-nucleophilic base (e.g., DIPEA, TEA) to deprotonate the amino group. 2. Ensure the coupling reagent is fresh and added in the correct stoichiometry. Consider using a more powerful coupling reagent like HATU.[5] 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS.
Multiple spots are observed on TLC/HPLC, indicating a mixture of products. This is likely a mixture of the desired monomer, dimer, and possibly other oligomers.1. Use analytical techniques like HPLC and Mass Spectrometry (MS) to identify the different components based on their retention times and molecular weights.[10][11][12] 2. Optimize the reaction conditions (concentration, temperature, coupling reagent) to favor the formation of the monomer. 3. Purify the desired product using column chromatography.
Difficulty in distinguishing between the monomer and the dimer. The monomer and dimer can sometimes have similar polarities, making separation and identification challenging.1. Mass Spectrometry (MS): This is the most definitive method. The dimer will have a molecular weight exactly double that of the monomer. 2. NMR Spectroscopy: ¹H and ¹³C NMR spectra can distinguish between the two. The dimer, especially if cyclic, may show a more complex spectrum or different chemical shifts compared to the monomeric lactam.[8][13][14][15] 3. Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in separating the monomer from the dimer and other oligomers.

Data Presentation

Concentration of 2-(2-Aminoethyl)benzoic acid (M)Monomer (Lactam) Yield (%)Dimer/Oligomer Yield (%)Monomer:Dimer Ratio
0.120801:4
0.0175253:1
0.00195519:1
0.0005>98<2>49:1

Note: These are representative values to illustrate the effect of concentration. Actual yields may vary depending on the specific reaction conditions (solvent, temperature, coupling agent).

Experimental Protocols

Protocol 1: High-Dilution Intramolecular Cyclization

This protocol is designed to maximize the yield of the monomeric lactam, 3,4-dihydroisoquinolin-1(2H)-one.

Materials:

  • This compound

  • Coupling reagent (e.g., HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Syringe pump

  • Reaction flask with a stirrer bar and nitrogen inlet

Procedure:

  • Preparation of the Reactant Solution: In a dry flask, dissolve this compound (1 equivalent) and HBTU (1.1 equivalents) in a minimal amount of anhydrous solvent. Add DIPEA (2.2 equivalents) to this solution.

  • Reaction Setup: In a larger, separate flask equipped with a stirrer and under a nitrogen atmosphere, place a large volume of the anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the reactant solution to the large flask of solvent over a period of 4-8 hours. The final concentration of the reactant should be in the range of 0.001 M to 0.005 M.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic solution with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3,4-dihydroisoquinolin-1(2H)-one.

Protocol 2: Analytical Characterization of Monomer and Dimer

This protocol outlines the use of HPLC and MS to analyze the product mixture.

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Expected Elution Profile: The monomeric lactam is generally expected to have a different retention time than the dimer and other oligomers. Typically, the dimer will have a longer retention time due to its higher molecular weight and potentially increased hydrophobicity.

2. Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis: The mass spectrum will clearly show the molecular ions ([M+H]⁺) of the components in the mixture.

    • Monomer (3,4-dihydroisoquinolin-1(2H)-one): Expected [M+H]⁺ = 148.0757 m/z (for C₉H₉NO)

    • Dimer (Cyclic or Linear): Expected [M+H]⁺ = 295.1438 m/z (for C₁₈H₁₈N₂O₂)

Visualizations

Dimer_Formation_Pathway cluster_0 Reaction Pathways Reactant 2-(2-Aminoethyl)benzoic acid Monomer Intramolecular Cyclization (Lactam Formation) Reactant->Monomer High Dilution (Favored) Dimer Intermolecular Reaction (Dimer Formation) Reactant->Dimer High Concentration (Disfavored) Experimental_Workflow cluster_1 Troubleshooting Workflow Start Low Yield of Lactam? Check_Concentration Check Reactant Concentration Start->Check_Concentration Yes Check_Reagents Verify Reagent Activity & Stoichiometry Start->Check_Reagents No High_Dilution Implement High Dilution Protocol Check_Concentration->High_Dilution Too High Analyze_Products Analyze Product Mixture (HPLC, MS) High_Dilution->Analyze_Products Optimize_Reagents Use Fresh/Alternative Coupling Reagents Check_Reagents->Optimize_Reagents Inactive/Incorrect Optimize_Reagents->Analyze_Products Purify Purify via Chromatography Analyze_Products->Purify End Pure Lactam Purify->End

References

Technical Support Center: Optimizing Coupling Reactions for 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize coupling reactions involving 2-(2-Aminoethyl)benzoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(2-Aminoethyl)benzoic acid provided as a hydrochloride (HCl) salt and how does this impact my reaction?

A1: 2-(2-Aminoethyl)benzoic acid is supplied as a hydrochloride salt to enhance its stability and handling properties. In this form, the primary amino group is protonated, rendering it non-nucleophilic. For a successful coupling reaction, the free amine must be liberated by adding a non-nucleophilic base. It is critical to add at least one equivalent of a suitable base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the HCl salt.[1] Additional base may be required depending on the specific coupling protocol.[1]

Q2: What are the most common coupling reagents for forming an amide bond with the amino group of 2-(2-Aminoethyl)benzoic acid?

A2: A variety of coupling reagents can be used, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used and effective options include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] These additives help to suppress side reactions and minimize racemization.[1][3]

  • Uronium/Aminium Reagents: Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, and TBTU are highly efficient and lead to rapid coupling with minimal side reactions.[2][4] These are often the reagents of choice for more challenging couplings.[5]

Q3: What is the primary side reaction to be aware of when working with 2-(2-Aminoethyl)benzoic acid?

A3: The primary side reaction is intramolecular cyclization, where the amino group attacks the activated carboxylic acid of the same molecule, leading to the formation of a seven-membered lactam (a cyclic amide). This is particularly prevalent if the carboxylic acid is activated before the addition of the intended coupling partner.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Amine Neutralization: The HCl salt was not fully neutralized, leaving the amine non-nucleophilic.Ensure at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) is added to the reaction mixture containing this compound before adding the coupling partner.[1]
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough for the specific substrates.For sterically hindered or electron-deficient coupling partners, consider using a more powerful uronium-based reagent like HATU or HBTU.[5]
Suboptimal Reaction Conditions: Reaction time, temperature, or concentration may not be optimal.Increase the reaction time (e.g., monitor by TLC or LC-MS for 4-24 hours). Gently heating the reaction (e.g., to 30-50°C) can increase the rate, but be cautious of potential side reactions.[6] Ensure reagents are sufficiently concentrated in an appropriate solvent like DMF or NMP.[6]
Formation of Lactam Side Product Intramolecular Cyclization: The activated carboxylic acid of one molecule of 2-(2-Aminoethyl)benzoic acid reacts with its own amino group.Control the order of addition: Pre-activate your carboxylic acid coupling partner separately before adding it to the neutralized 2-(2-Aminoethyl)benzoic acid solution. Alternatively, add the coupling reagent to a mixture of the acid, amine, and base.
Slow Intermolecular Coupling: If the desired intermolecular reaction is slow, the intramolecular cyclization can become the dominant pathway.Use a higher concentration of the intended coupling partner to favor the intermolecular reaction. Consider a more efficient coupling reagent to speed up the desired reaction.
Racemization of Coupling Partner Over-activation or Excess Base: Prolonged exposure to activating agents or strong bases can lead to epimerization of chiral centers.[5][7]Reduce the pre-activation time before adding the amine.[5] Use a weaker base like N-methylmorpholine (NMM) if possible.[5] Ensure the use of racemization-suppressing additives like HOBt or HOAt.[2][3]
Guanidinylation of the Amine Reaction with Uronium Reagents: Uronium/aminium reagents (e.g., HBTU, HATU) can react directly with the free amine, forming an irreversible guanidinyl cap.[3][6]Pre-activate the carboxylic acid with the coupling reagent in a separate vessel before adding it to the amine solution. This minimizes the time the free amine is exposed to excess coupling reagent.[3]

Experimental Protocols

General Protocol for Amide Coupling with this compound

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) to this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solid.

  • Neutralization: Add DIPEA (2.5 equiv) to the solution and stir for 10-15 minutes at room temperature. The first equivalent neutralizes the HCl salt, and the excess acts as the base for the coupling reaction.

  • Addition of Coupling Partners: Add the carboxylic acid (R-COOH) (1.1 equiv) to the flask.

  • Coupling Activation: In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Summary of Reagent Stoichiometry
ReagentEquivalents (Typical)Purpose
2-(2-Aminoethyl)benzoic acid HCl1.0Amine Component
Carboxylic Acid (R-COOH)1.0 - 1.2Acid Component
Coupling Reagent (e.g., HATU, EDC)1.1 - 1.5Activates the carboxylic acid
Additive (e.g., HOBt, HOAt)1.0 - 1.2 (if used)Suppresses side reactions
Base (e.g., DIPEA, TEA)2.0 - 3.0Neutralizes HCl salt and facilitates coupling

Visualizations

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 2-(2-Aminoethyl)benzoic acid HCl in DMF B Add DIPEA (≥2.0 equiv) Stir for 15 min A->B C Add Carboxylic Acid (R-COOH) B->C D Add Coupling Reagent (e.g., HATU) Solution C->D E Stir at Room Temperature (Monitor by LC-MS) D->E F Aqueous Work-up (Acid/Base Wash) E->F G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Standard workflow for amide coupling.

Troubleshooting_Flowchart start Low Product Yield? cause1 Sufficient Base Added? (>2 equiv) start->cause1 cause2 Lactam Side Product Observed? cause1->cause2 Yes sol1 Increase base (DIPEA) to 2.5-3.0 equiv. cause1->sol1 No cause3 Using Potent Coupling Reagent? (e.g., HATU) cause2->cause3 No sol2 Pre-activate coupling partner before adding to amine. cause2->sol2 Yes sol3 Switch to HATU or another uronium reagent. cause3->sol3 No sol4 Optimize conditions: Increase time/temperature. cause3->sol4 Yes

Caption: Decision tree for troubleshooting low yield.

Lactam_Formation cluster_pathways Reaction Pathways mol 2-(2-Aminoethyl)benzoic Acid (Free Amine Form) partner + R'-COOH + Coupling Reagent mol->partner reagent + Coupling Reagent (No R'-COOH) mol->reagent inter Intermolecular Coupling (Desired Reaction) product Desired Amide Product inter->product Slow/Competitive intra Intramolecular Cyclization (Side Reaction) side_product Lactam (7-membered ring) intra->side_product Fast partner->inter reagent->intra

Caption: Competing reaction pathways.

References

"2-(2-Aminoethyl)benzoic acid hydrochloride" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage and handling of 2-(2-Aminoethyl)benzoic acid hydrochloride. The information is compiled from general knowledge of similar chemical compounds and hydrochloride salts of amino acids. It is crucial to consult the Safety Data Sheet (SDS) provided by your specific supplier for definitive guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Generally, this compound should be stored in a cool, dry place. As a hydrochloride salt, it is expected to be more stable and less susceptible to degradation compared to its free base form. For specific temperature ranges, always refer to the manufacturer's instructions.

Q2: Is this compound sensitive to light or moisture?

A2: While specific data for this compound is limited, hydrochloride salts of amino acids are generally less hygroscopic (prone to absorbing moisture) than their free base counterparts. However, it is always best practice to store it in a tightly sealed container to protect it from moisture and light, which can potentially accelerate degradation over time.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored correctly in a sealed container in a cool, dry, and dark place, the compound is expected to be stable for an extended period. For a specific expiration date, please refer to the certificate of analysis provided by the supplier.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A4: When handling this compound, it is recommended to use standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. If you are working with a powder form and there is a risk of inhalation, a dust mask or respirator may be necessary.

Q5: How should I handle a spill of this compound?

A5: For a small spill, you can gently sweep up the solid material, avoiding dust generation, and place it in a designated chemical waste container. The area should then be cleaned with a suitable solvent. For larger spills, follow the emergency procedures outlined in your institution's safety guidelines and the product-specific SDS.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound has discolored or clumped together. Exposure to moisture or light.While the compound may still be usable for some applications, its purity might be compromised. It is recommended to use a fresh batch for sensitive experiments. To prevent this, ensure the container is always tightly sealed and stored in a dark, dry place.
Inconsistent experimental results. Degradation of the compound due to improper storage.Verify the storage conditions. If the compound has been stored for a long time or under suboptimal conditions, consider obtaining a new supply.
Difficulty dissolving the compound. The compound may be less soluble in certain solvents.As a hydrochloride salt, it is expected to have good solubility in aqueous solutions. If you are using an organic solvent, solubility may be limited. Gentle heating or sonication may aid dissolution. Always check the solubility information on the product datasheet.

Storage and Stability Data

The following table summarizes the general storage and stability information for amino acid hydrochlorides, which can be used as a guideline for this compound in the absence of specific data.

ParameterGuideline
Storage Temperature Room Temperature (Cool, Dry Place)
Hygroscopicity Generally lower than the free base
Light Sensitivity Store in a dark place to minimize potential degradation
Recommended Container Tightly sealed, light-resistant container
General Stability More stable than the corresponding free base form

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect SDS Review Supplier SDS Receive->SDS Store Store in Cool, Dry, Dark Place Inspect->Store PPE Don Appropriate PPE Store->PPE SDS->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Collect Waste Experiment->Waste Dispose Dispose According to Regulations Waste->Dispose

Caption: Workflow for Safe Storage and Handling.

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-(2-Aminoethyl)benzoic acid hydrochloride." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected peaks observed in Nuclear Magnetic Resonance (NMR) spectra of this product.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad singlet around 10-13 ppm in my 1H NMR spectrum. What could this be?

A1: A broad singlet in this region is characteristic of a carboxylic acid proton. However, its presence and appearance can be affected by the solvent and water content. If this peak is weaker than expected or absent, it may indicate exchange with residual water in the sample.

Q2: There's a peak around 1.56 ppm (in CDCl3) or 4.79 ppm (in D2O) that I wasn't expecting. What is it?

A2: These peaks are commonly associated with water contamination in the NMR solvent.[1][2] Ensure your solvent is dry and that your NMR tube and sample were properly dried before preparation.

Q3: My baseline is noisy and the peaks are broad. What are the likely causes?

A3: Broad peaks and a noisy baseline can stem from several issues:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is recommended.[3][4]

  • Paramagnetic Impurities: Contamination with paramagnetic metals can cause significant line broadening.[1] Ensure all glassware is thoroughly cleaned.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[4][5] Diluting the sample may improve resolution.

  • Insoluble Material: The presence of suspended particles will negatively affect the magnetic field homogeneity.[1][4][5] Ensure your sample is fully dissolved and filter it if necessary.

Q4: I see signals in the aromatic region (around 7-8.5 ppm) that don't correspond to my product. What could they be?

A4: Unexpected aromatic signals could be due to several factors:

  • Residual Solvents: Solvents used during synthesis or purification, such as toluene or benzene, may be present.[2]

  • Unreacted Starting Materials: Depending on the synthetic route, starting materials like a substituted benzoic acid could be present.[6]

  • Side-Products: Impurities formed during the synthesis, such as isomers or byproducts, may have signals in this region.

Troubleshooting Guides

Guide 1: Identifying Common Solvent and Contaminant Peaks

If you observe unexpected singlets or multiplets, they may correspond to common laboratory solvents or contaminants.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 1-10 mg of your "this compound" sample.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to the sample in a clean, dry vial.[1]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be necessary.[5]

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[4][5]

  • Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube.[1]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and atmospheric moisture contamination.

Data Presentation: Common Impurity Chemical Shifts

The following table summarizes the approximate ¹H NMR chemical shifts of common laboratory solvents and impurities in various deuterated solvents.[2]

ImpurityCDCl₃ (ppm)(CD₃)₂SO (ppm)D₂O (ppm)Multiplicity
Water1.563.334.79s
Acetone2.172.092.22s
Ethyl Acetate (CH₃)1.261.151.21t
Ethyl Acetate (CH₂)4.124.034.11q
Dichloromethane5.305.765.49s
Toluene (CH₃)2.362.302.38s
Toluene (Ar-H)7.17-7.287.17-7.297.24-7.34m

s = singlet, t = triplet, q = quartet, m = multiplet. Chemical shifts can vary slightly depending on concentration and temperature.

Guide 2: Investigating Potential Synthesis-Related Impurities

Unexpected peaks that do not correspond to common solvents may be related to the synthesis of "this compound."

Potential Synthetic Pathway and Impurities

A common synthesis could involve the reaction of a benzoic acid derivative with a source of the aminoethyl group.[6]

cluster_synthesis Potential Synthesis and Impurities Starting Material Substituted Benzoic Acid Product 2-(2-Aminoethyl)benzoic acid hydrochloride Starting Material->Product Impurity1 Unreacted Starting Material Starting Material->Impurity1 Incomplete Reaction Reagent Aminoethyl Source Reagent->Product Impurity2 Side-Reaction Byproduct Product->Impurity2 Side Reaction

Figure 1. Potential sources of synthesis-related impurities.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in NMR check_solvent Compare peak to common solvent/impurity tables. start->check_solvent is_solvent Peak identified as common contaminant. check_solvent->is_solvent Yes not_solvent Peak is not a common contaminant. check_solvent->not_solvent No repurify Re-purify sample if necessary. is_solvent->repurify check_synthesis Review synthetic route. Consider starting materials, reagents, and potential side-reactions. not_solvent->check_synthesis propose_structure Propose potential impurity structures based on synthesis. check_synthesis->propose_structure further_analysis Perform further analysis (e.g., 2D NMR, LC-MS) to confirm impurity structure. propose_structure->further_analysis end Impurity Identified further_analysis->end

Figure 2. A logical workflow for identifying unknown peaks.

Experimental Protocol: D₂O Exchange for Labile Protons

To confirm if an unexpected peak is from an exchangeable proton (like an amine -NH₃⁺ or carboxylic acid -COOH), a D₂O exchange experiment can be performed.

  • Acquire a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a few minutes to facilitate proton-deuterium exchange.[7]

  • Re-acquire the ¹H NMR spectrum.

  • Observation: Peaks corresponding to exchangeable protons will decrease in intensity or disappear completely. The water peak will likely increase in intensity.

This technical support guide provides a starting point for troubleshooting unexpected NMR peaks in your "this compound" products. For further assistance, please consult with an NMR specialist and consider advanced analytical techniques for definitive structure elucidation of unknown impurities.

References

Validation & Comparative

"2-(2-Aminoethyl)benzoic acid hydrochloride" vs SMCC linker for antibody-drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug developers in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical decision that profoundly impacts the stability, efficacy, and therapeutic index of the final conjugate. The linker serves as the crucial bridge between the targeting antibody and the potent cytotoxic payload, and its chemical nature dictates the overall performance of the ADC.[1][]

This guide provides an objective comparison between the industry-standard, non-cleavable SMCC linker and a conceptual alternative based on an aromatic amino acid scaffold, exemplified by 2-(2-Aminoethyl)benzoic acid hydrochloride. We will delve into their mechanisms of action, present available performance data, and provide detailed experimental workflows.

Introduction to the Linkers

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that is one of the most widely used non-cleavable linkers in ADC development.[][4] Its popularity stems from its reliability in connecting primary amines (e.g., lysine residues on an antibody) to sulfhydryl groups (thiols) on a payload through stable amide and thioether bonds, respectively.[5] The ADC Kadcyla® (ado-trastuzumab emtansine), a highly successful therapeutic, utilizes SMCC technology.[4][6]

This compound is not a ready-to-use linker but rather a chemical building block or scaffold.[7] Its structure contains a primary amine and a carboxylic acid group, allowing it to be fashioned into a custom linker.[7] This approach represents a strategy where a simpler, potentially more hydrophilic linker is synthesized to connect an antibody and payload, typically through stable amide bonds.

Below is a summary of their core chemical features:

FeatureSMCC Linker2-(2-Aminoethyl)benzoic acid Scaffold
Type Heterobifunctional CrosslinkerBifunctional Building Block
Reactive Ends N-hydroxysuccinimide (NHS) ester; MaleimidePrimary Amine; Carboxylic Acid
Reacts With Primary Amines (e.g., Lysine); Sulfhydryls (e.g., Cysteine)Requires activation (e.g., carboxyl); Can be coupled to various groups
Resulting Bonds Amide bond (Antibody); Thioether bond (Payload)Amide bonds (typically on both ends)
Spacer CyclohexaneAromatic (Benzene ring)
Cleavability Non-cleavable[1][8]Non-cleavable

Mechanism of Conjugation and Workflow

The conjugation strategies for SMCC and a linker derived from 2-(2-Aminoethyl)benzoic acid are fundamentally different, which is a key consideration for process development.

SMCC Conjugation Workflow

SMCC enables a sequential, two-step conjugation process. First, the NHS ester of SMCC reacts with lysine residues on the antibody to form a stable amide bond, creating a "maleimide-activated" antibody. After removing excess SMCC, this intermediate is then reacted with a thiol-containing payload, forming a stable thioether bond.[5][9] This process provides control over the reaction and purification steps.

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Ab Antibody-NH₂ (Lysine Residue) Ab_SMCC Maleimide-Activated Antibody Ab->Ab_SMCC + SMCC pH 7.0-9.0 SMCC SMCC Linker (NHS Ester + Maleimide) Purify Purification (Remove excess SMCC) Ab_SMCC->Purify ADC Final ADC (Thioether Bond) Purify->ADC + Payload-SH pH 6.5-7.5 Payload Payload-SH (Thiol Group)

Fig 1. General experimental workflow for a two-step SMCC conjugation.

Hypothetical Workflow for a 2-(2-Aminoethyl)benzoic Acid-Based Linker

Creating a linker from this scaffold requires a multi-step chemical synthesis and conjugation strategy. A plausible approach involves first conjugating the payload to the amine of the benzoic acid scaffold. The carboxylic acid of the resulting conjugate would then be "activated" (e.g., using EDC/NHS chemistry) to make it reactive towards lysine residues on the antibody, forming a stable amide bond.

Benzoic_Acid_Workflow cluster_step1 Step 1: Create Linker-Payload cluster_step2 Step 2: Antibody Conjugation Benzoic 2-(2-Aminoethyl)benzoic acid (Amine + Carboxyl) LinkerPayload Linker-Payload Intermediate Benzoic->LinkerPayload + Payload Payload Activated Payload (e.g., Payload-NHS) Activate Activate Carboxyl Group (e.g., with EDC/NHS) LinkerPayload->Activate ADC Final ADC (Amide Bond) Activate->ADC + Antibody-NH₂ Ab Antibody-NH₂ (Lysine Residue)

Fig 2. Hypothetical workflow for conjugation using a benzoic acid scaffold.

Performance Comparison: Stability and Characteristics

Direct comparative experimental data for an ADC made with a 2-(2-Aminoethyl)benzoic acid-based linker is not available in published literature. However, a comparison can be drawn based on the known chemical properties of the resulting conjugates.

Performance MetricSMCC-based ADCAromatic Amino Acid-based ADC (Hypothetical)
Linker Stability High plasma stability is a key feature.[1][8] The thioether bond is highly stable, but the maleimide attachment can be subject to retro-Michael elimination, potentially leading to some drug deconjugation over time.[6]The resulting dual-amide bond structure would be exceptionally stable under physiological conditions, likely exceeding the stability of the maleimide-thiol linkage.
Payload Release Relies entirely on the lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and a lysine residue.[4][10]Also relies on complete lysosomal degradation of the antibody. The released catabolite would be the payload attached to the linker and a lysine residue.
Bystander Effect Generally low, as the released payload-linker-amino acid complex is typically charged and less membrane-permeable.[1][4]Expected to be similarly low due to the non-cleavable design and the nature of the released catabolite.
Hydrophilicity The cyclohexane and maleimide components are relatively hydrophobic, which can contribute to ADC aggregation.[10]The aromatic ring is hydrophobic, but the overall hydrophilicity could be tuned during linker synthesis. It may offer a different solubility profile compared to the SMCC linker.
Process Complexity Moderately complex. Requires a two-step sequential reaction with an intermediate purification step. SMCC is commercially available.[5][11]High complexity. Requires custom synthesis of the linker-payload intermediate before conjugation to the antibody. Involves more complex organic chemistry and process development.

Mechanism of Action of the Resulting ADC

The linker's primary role is to ensure the payload remains attached to the antibody until it reaches the target cell. The subsequent mechanism of action is dictated by the antibody and the payload, not the non-cleavable linker itself.

Once an ADC binds to its target antigen on a cancer cell, the entire complex is internalized.[10][12] It is then trafficked to the lysosome, an acidic organelle containing powerful enzymes. Inside the lysosome, the antibody is completely degraded, which finally releases the cytotoxic payload (still attached to the linker and an amino acid).[4] The freed payload can then exert its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage.[13]

ADC_MoA cluster_cell Target Cancer Cell Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Degradation 4. Antibody Degradation & Payload Release Lysosome->Degradation Apoptosis 5. Cytotoxicity & Cell Death Degradation->Apoptosis ADC 1. ADC binds to Antigen ADC->Internalization

Fig 3. General mechanism of action for an ADC with a non-cleavable linker.

Experimental Protocols

Protocol 1: Two-Step SMCC Conjugation

This protocol is a generalized procedure and must be optimized for specific antibodies and payloads.

Materials:

  • Antibody in a non-amine, non-sulfhydryl containing buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC crosslinker, dissolved in a dry organic solvent like DMSO or DMF.[14]

  • Thiol-containing payload.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.[9]

  • SMCC Activation: Allow SMCC to equilibrate to room temperature. Prepare a fresh stock solution (e.g., 10-20 mM) in dry DMSO.[14]

  • Reaction 1 (Activation): Add a 5- to 20-fold molar excess of SMCC solution to the antibody solution.[9][14] The optimal ratio depends on the antibody concentration and must be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature.[14]

  • Purification: Remove excess, non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the payload from reacting with free SMCC.

  • Reaction 2 (Conjugation): Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A typical molar excess of payload to antibody is 1.5 to 5-fold over the number of available maleimide sites.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Final Purification: Purify the final ADC product to remove unreacted payload and linker fragments using methods like size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity using techniques like HIC-HPLC, RP-HPLC, and SEC.

Protocol 2: Hypothetical Amide Bond Conjugation (Conceptual)

This protocol outlines a conceptual approach for using a bifunctional scaffold like 2-(2-Aminoethyl)benzoic acid.

Materials:

  • This compound.

  • Payload with an activatable group (e.g., carboxylic acid).

  • Antibody in an amine-free buffer (e.g., MES buffer, pH 6.0 for EDC/NHS).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

  • Standard organic and aqueous buffers for reaction and purification.

Procedure:

  • Step A: Synthesis of Linker-Payload Intermediate

    • Activate the payload's carboxylic acid using EDC/NHS chemistry.

    • React the activated payload with the primary amine of 2-(2-Aminoethyl)benzoic acid to form a stable amide bond.

    • Purify the resulting "Linker-Payload" intermediate, which now has a terminal carboxylic acid from the benzoic acid scaffold, using standard organic chemistry techniques (e.g., chromatography).

  • Step B: Conjugation to Antibody

    • Dissolve the purified Linker-Payload intermediate in an appropriate buffer.

    • Activate the terminal carboxylic acid of the Linker-Payload using a 10- to 50-fold molar excess of EDC and NHS in a buffer at pH ~6.0.

    • Immediately add the activated Linker-Payload solution to the antibody solution (in a buffer like PBS, pH 7.4).

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Quench the reaction by adding an amine-containing buffer like Tris.

    • Purify and characterize the final ADC as described in the SMCC protocol.

Conclusion and Recommendations

The choice between an established linker like SMCC and a custom-designed scaffold depends heavily on the goals of the research or development program.

  • SMCC is the linker of choice for programs requiring a reliable, well-characterized, and clinically validated non-cleavable linker technology.[4][15] It offers a robust and relatively straightforward conjugation process for linking amines to thiols, backed by a wealth of public data and regulatory experience. Its main drawbacks are the potential for some instability via retro-Michael addition and its inherent hydrophobicity.[6]

  • A 2-(2-Aminoethyl)benzoic acid-based linker represents a research-stage, custom approach. While theoretically capable of forming a highly stable dual-amide linkage, the path to a final ADC is significantly more complex, requiring extensive organic synthesis, process development, and characterization. This strategy would be pursued by researchers aiming to explore novel linker properties, such as altered solubility, pharmacokinetics, or to circumvent existing intellectual property.[]

For most ADC development programs, particularly those targeting clinical translation, the proven track record and established protocols of SMCC make it the superior and more pragmatic choice. The exploration of custom scaffolds like 2-(2-Aminoethyl)benzoic acid remains a valuable endeavor for next-generation ADC research aimed at overcoming the limitations of current technologies.

References

A Comparative Analysis of Aminobenzoic Acid Isomer Efficiency for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of ortho-, meta-, and para-aminobenzoic acid, supported by experimental data, to guide research and development.

The positional isomerism of the amino group on the benzoic acid scaffold plays a pivotal role in defining the pharmacological and physicochemical properties of the molecule. This guide provides a comprehensive comparative analysis of the three primary isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). Understanding the distinct efficiencies and mechanisms of action of these isomers is crucial for their application in drug discovery and development. While direct comparative data on the efficiency of aminoethyl benzoic acid isomers is scarce in current literature, the extensive research on aminobenzoic acid isomers offers valuable insights into how substituent placement influences molecular behavior and biological activity.

Physicochemical Properties

The location of the amino group in relation to the carboxylic acid group significantly impacts the electronic properties and, consequently, the acidity and reactivity of each isomer. A lower pKa value indicates a stronger acid.

Propertyortho-Aminobenzoic Acidmeta-Aminobenzoic Acidpara-Aminobenzoic Acid
Systematic Name 2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Common Name Anthranilic Acid-PABA
pKa ~4.89[1]~4.79[1]~2.38-2.50[2]

meta-Aminobenzoic acid is the strongest acid among the three, as the amino group at the meta position has a weaker electronic influence on the carboxyl group.[1][2] In ortho-aminobenzoic acid, intramolecular hydrogen bonding between the amino and carboxylic groups can make proton donation more difficult compared to the para isomer.[1]

Comparative Efficacy and Biological Activity

The distinct structural arrangements of the aminobenzoic acid isomers lead to significant differences in their biological activities and therapeutic applications.

Ortho-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.[3]

Meta-Aminobenzoic Acid: This isomer is the least explored therapeutically. While it is known to be absorbed via a carrier-mediated transport system, its specific pharmacological activities are not as well-documented as its ortho and para counterparts.[3][4]

Para-Aminobenzoic Acid (PABA): PABA has diverse applications. It is widely recognized for its role as a UVB-absorbing agent in sunscreens.[3][5] Furthermore, it is a crucial intermediate in the folate synthesis pathway of bacteria, making it a target for sulfonamide antibiotics which act as competitive inhibitors.[3] Its potassium salt is also used in the treatment of fibrotic skin disorders.[3]

A study on the absorption and metabolic characteristics in the rat small intestine showed that PABA was absorbed "extremely rapidly," while the absorption of meta-aminobenzoic acid was "comparably slower."[4] This was partly attributed to PABA's higher lipophilicity.[4]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the toxicity of the aminobenzoic acid isomers.

IsomerAnimal ModelRoute of AdministrationLD50 Value
meta-Aminobenzoic AcidMouseOral6300 mg/kg[3]
para-Aminobenzoic AcidMouseOral2850 mg/kg[3]
RatOral>6 g/kg[3]
RabbitIntravenous2000 mg/kg[3]

Signaling and Metabolic Pathways

The differential biological roles of the aminobenzoic acid isomers are rooted in their interaction with specific cellular and metabolic pathways.

Derivatives of ortho-aminobenzoic acid exert their anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[3]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs ortho-Aminobenzoic Acid Derivatives (NSAIDs) NSAIDs->COX Inhibition

COX Inhibition by Anthranilic Acid Derivatives

PABA is an essential precursor for folic acid synthesis in bacteria. Sulfonamide antibiotics competitively inhibit the enzyme dihydropteroate synthase (DHPS), thus halting this vital pathway.[3]

Folate_Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (Folic Acid) DHFR->Tetrahydrofolate Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial Folate Synthesis Pathway and PABA

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of aminobenzoic acid isomers and their derivatives.

Experimental Workflow for Screening Biological Activities

A generalized workflow for the initial screening of the biological activities of aminobenzoic acid derivatives is illustrated below.

Screening_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Isomer Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., COX, DHPS) Purification->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Anti-proliferative) Purification->Cell_Culture IC50 IC50/EC50 Determination Enzyme_Assay->IC50 Cell_Culture->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Generalized workflow for screening biological activities.

Protocol: COX (Cyclooxygenase) Inhibition Assay

This protocol is used to determine the inhibitory potential of compounds against COX-1 and COX-2 enzymes.[3]

  • Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).

  • Procedure:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer containing the heme cofactor.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated.

    • The amount of PGE2 produced is quantified using the detection kit according to the manufacturer's instructions.

    • A dose-response curve is generated by testing a range of compound concentrations to calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Conclusion

The isomeric forms of aminobenzoic acid present distinct and valuable pharmacological profiles. Derivatives of ortho-aminobenzoic acid are established anti-inflammatory agents, while para-aminobenzoic acid and its derivatives have diverse applications ranging from sun protection to antimicrobial and antifibrotic therapies.[3] The therapeutic potential of meta-aminobenzoic acid remains an area with significant opportunities for future research.[3] The choice of isomer is therefore a critical decision in the design of new therapeutic agents, with the positional chemistry dictating the ultimate biological effect. Further research into the direct comparison of aminoethyl benzoic acid isomers is warranted to expand upon these foundational principles.

References

A Comparative Guide to the HPLC Characterization of 2-(2-Aminoethyl)benzoic Acid Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical sciences, offering high resolution and sensitivity for the separation, quantification, and characterization of active pharmaceutical ingredients (APIs) and their related substances. This guide provides a comparative overview of HPLC methods for the analysis of "2-(2-Aminoethyl)benzoic acid hydrochloride" and its derivatives, focusing on providing actionable experimental data and protocols to aid in method development and implementation.

"this compound," a zwitterionic compound at neutral pH, presents unique challenges for traditional reverse-phase HPLC due to its polar nature. This guide will explore a suitable HPLC methodology, presenting comparative data for closely related aminobenzoic acid isomers to illustrate the method's resolving power for structurally similar compounds.

Data Presentation: Comparative Analysis of Aminobenzoic Acid Isomers

Due to the limited availability of specific HPLC data for "this compound" in publicly accessible literature, this section presents a comparative analysis of the separation of aminobenzoic acid isomers. These compounds are structurally analogous and their separation showcases the effectiveness of the proposed mixed-mode HPLC method for resolving positional isomers, a common challenge in impurity profiling.

The following table summarizes the chromatographic parameters obtained for the separation of 2-Aminobenzoic acid, 3-Aminobenzoic acid, and 4-Aminobenzoic acid using a mixed-mode HPLC column.[1][2][3] This data serves as a strong starting point for the analysis of "this compound" and its potential positional isomers or impurities.

AnalyteRetention Time (min)Resolution (Rs)Theoretical Plates (N)Tailing Factor (Tf)
4-Aminobenzoic acid4.2-58001.1
3-Aminobenzoic acid5.53.162001.0
2-Aminobenzoic acid6.82.965001.1

Experimental Protocols

A detailed methodology is provided below for the mixed-mode HPLC analysis of aminobenzoic acid isomers, which can be adapted for "this compound" and its derivatives.

Instrumentation and Consumables
  • HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Coresep 100 mixed-mode column (4.6 x 150 mm, 5 µm).[1][3]

  • Mobile Phase:

    • Solvent A: Acetonitrile (HPLC grade).[1][3]

    • Solvent B: Water (HPLC grade) with 0.1% Phosphoric Acid.[3]

  • Sample Diluent: Mobile phase.

Chromatographic Conditions
  • Mobile Phase Composition: 20% Acetonitrile : 80% Water with 0.1% Phosphoric Acid (Isocratic).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 5 µL.

  • Run Time: 10 minutes.[2]

Sample Preparation
  • Standard Solution: Prepare a stock solution of each aminobenzoic acid isomer at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard mixture containing each isomer at a final concentration of 0.1 mg/mL.

  • Sample Solution: For the analysis of "this compound," accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of "this compound" and its derivatives.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C F Autosampler Injection C->F D Mobile Phase Preparation E HPLC System D->E E->F G Mixed-Mode Column Separation F->G H DAD Detection G->H I Chromatogram Acquisition H->I J Peak Integration & Analysis I->J K Reporting J->K

Caption: HPLC experimental workflow for the analysis of "this compound".

Logical Relationship of Method Parameters

This diagram outlines the key parameters influencing the HPLC separation and their logical connections.

Method_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_output Chromatographic Output Organic_Solvent Acetonitrile (%) Retention_Time Retention Time Organic_Solvent->Retention_Time Aqueous_Phase Acidic Buffer (pH) Aqueous_Phase->Retention_Time Ionic_Strength Buffer Concentration Ionic_Strength->Retention_Time Column_Chemistry Mixed-Mode (RP/Ion-Exchange) Column_Chemistry->Retention_Time Resolution Resolution Retention_Time->Resolution Peak_Shape Peak Shape

Caption: Key parameters influencing HPLC separation of polar compounds.

References

A Comparative Guide to Purity Analysis of 2-(2-Aminoethyl)benzoic Acid Hydrochloride: Elemental Analysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-(2-Aminoethyl)benzoic acid hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a versatile building block in the synthesis of various bioactive molecules, demands rigorous analytical validation.[1] This guide provides an objective comparison of elemental analysis with other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Elemental Analysis: A Fundamental Assessment

Elemental analysis is a robust technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample.[2] It serves as a fundamental check of a compound's empirical formula against its theoretical composition. For a pure sample of this compound (Molecular Formula: C₉H₁₁NO₂·HCl, Molecular Weight: 201.65 g/mol ), the expected elemental composition provides a baseline for purity verification.[1][3] Any significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry.

Theoretical Elemental Composition:

ElementSymbolAtomic Weight ( g/mol )Moles in CompoundMass in Compound (g)Mass Percent (%)
CarbonC12.0119108.09953.61%
HydrogenH1.0081212.0966.00%
NitrogenN14.007114.0076.95%
OxygenO15.999231.99815.87%
ChlorineCl35.453135.45317.58%
Total 201.653 100.00%

Comparative Analysis of Purity Determination Methods

While elemental analysis is invaluable for confirming elemental composition, it is often complemented by other techniques that can provide different types of information regarding purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives for quantitative purity assessment.

Comparison Table of Purity Analysis Methods:

ParameterElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gas, which are then quantified.[4]Separation of the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.[5]Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and the presence of impurities.
Information Provided Percentage composition of Carbon, Hydrogen, and Nitrogen.Percentage purity based on the relative area of the main peak compared to the total peak area.Structural confirmation and quantitative purity determination against a certified internal standard (qNMR).
Advantages - Confirms empirical formula. - Cost-effective for elemental composition.[6] - High precision for elemental ratios.- High sensitivity and resolution for separating impurities. - Widely available and robust for routine analysis.[7]- Provides structural information. - Can identify and quantify unknown impurities if their structure can be elucidated. - qNMR is a primary ratio method.
Disadvantages - Does not identify the nature of impurities. - Insensitive to isomeric impurities. - Requires a relatively pure sample for meaningful results.- Requires a reference standard for identification and quantification. - Method development can be time-consuming.- Lower sensitivity compared to HPLC. - Requires a high-field NMR spectrometer. - Complex mixtures can be difficult to interpret.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the protocols for elemental analysis and a comparative HPLC method.

This protocol is based on the combustion method, a standard technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[4][6]

Instrumentation: A CHN elemental analyzer, which typically consists of a combustion furnace, a reduction furnace, gas separation columns, and a thermal conductivity detector.[4]

Procedure:

  • Sample Preparation: The sample must be homogenous and free from moisture. Dry the "this compound" sample in a vacuum oven to a constant weight.[8]

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.[8]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (approx. 1000°C) with a constant flow of oxygen. This process leads to "flash combustion," converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas and nitrogen oxides.[4][9]

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube containing heated copper to convert nitrogen oxides to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then passed through separation columns.[4]

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The instrument is calibrated using a high-purity standard (e.g., acetanilide) to quantify the elemental percentages in the sample.[4]

A reverse-phase HPLC method is suitable for the purity determination of "this compound."

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of high-purity "this compound" reference standard in the mobile phase to prepare a standard solution of a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the purity analysis of "this compound."

cluster_0 Purity Analysis Workflow A Sample Receipt and Preparation B Method Selection A->B C Elemental Analysis B->C Compositional Verification D HPLC Analysis B->D Impurity Profiling E NMR Analysis B->E Structural Confirmation F Data Interpretation and Comparison C->F D->F E->F G Purity Report Generation F->G

Caption: Workflow for Purity Validation of this compound.

Start Start: Purity Question Is_Structure_Known Is Structure Known? Start->Is_Structure_Known Use_EA Use Elemental Analysis to confirm Empirical Formula Is_Structure_Known->Use_EA Yes Use_Spectroscopy Use Spectroscopy (NMR, MS) to determine Structure Is_Structure_Known->Use_Spectroscopy No Is_Quantitative_Purity_Needed Quantitative Purity Needed? Use_EA->Is_Quantitative_Purity_Needed Use_Spectroscopy->Is_Structure_Known Use_HPLC Use HPLC for Impurity Profile Is_Quantitative_Purity_Needed->Use_HPLC Yes End End: Purity Assessed Is_Quantitative_Purity_Needed->End No Use_HPLC->End

Caption: Logical Flow for Selecting a Purity Validation Method.

References

A Comparative Guide to the Biological Activity of 2-(2-Aminoethyl)benzoic Acid Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(2-Aminoethyl)benzoic acid hydrochloride and its structural analogs. The information herein is a synthesis of experimental data from various studies, offering insights into their potential as therapeutic agents. While direct comparative studies on this compound are limited, this guide draws upon research of closely related benzoic acid and anthranilic acid derivatives to provide valuable structure-activity relationship (SAR) insights.

Data Presentation: A Comparative Overview

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the quantitative performance of various analogs in key biological assays.

Table 1: Anticancer and Cytotoxic Activities of Benzoic Acid Analogs
Compound/Analog ClassCell Line(s)Activity MetricValueReference
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast Cancer)IC500.73 ± 0.0 µM[1][2]
MDA-MB-231 (Breast Cancer)IC5020.4 ± 0.2 µM[1][2]
2-Amino-aryl-7-aryl-benzoxazole derivative (12l)A549 (Lung Cancer)EC500.4 µM[3]
KB (Oral Cancer)EC503.3 µM[3]
Aminobenzylnaphthols (MMZ-140C)BxPC-3 (Pancreatic Cancer)IC5030.15 ± 9.39 µM (24h)[4]
HT-29 (Colorectal Cancer)IC5011.55 µM (72h)[4]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast Cancer)IC5015.6 µM[5]
Table 2: Anti-inflammatory Activity of Benzoic Acid Analogs
Compound/Analog ClassAssayDose/Concentration% Inhibition of EdemaReference
5-chloro-2-[3-(4-chloro-phenylsulfamoyl)-benzoylamino]-benzoic acidCarrageenan-induced paw edemaNot specifiedHigher than Ibuprofen[6]
(Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema25 mg/kg48.9 - 63.1%[7]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation500 mg/60 kg bwSignificant reduction in TNF-α and IL-1β[8][9]
N-acyl hydrazone derivative (4c)Carrageenan-induced paw edema300 µmol/kg52.8% (at 4h)[10]
Ellagic Acid (for comparison)Carrageenan-induced paw edema5 mg/kgSignificant inhibition[11]
Table 3: Antimicrobial Activity of Benzoic Acid Analogs
Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
AnthranilohydrazideBacteriaSignificant activity[12]
N-phenyl anthranilic acidBacteriaSignificant activity[12]
Amoxicillin-p-nitrobenzoic acid hybrid (6d)Methicillin-resistant S. aureus (MRSA)64[13]
Anthranilic Acid Derivative (Compound 5)Bacillus subtilis8.33[14]
2-chlorobenzoic acid derivative (Compound 6)Escherichia colipMICec = 2.27 µM/ml[15]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of cell culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats (150-200 g) are typically used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Compound Administration: The test compounds or a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specific time before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

Signaling Pathways

The biological activities of benzoic acid derivatives often involve the modulation of key signaling pathways. The following diagrams illustrate two such pathways relevant to the observed anti-inflammatory and anticancer effects.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/ Cytokines Receptor TLR4/ TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Inactive Complex NF-κB bound to IκB is inactive in the cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-1β) Inhibitor Benzoic Acid Derivative Inhibitor->IKK Inhibits NFkB_n->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Apoptosis_Signaling_Pathway cluster_pathways Apoptosis Initiation Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Benzoic Acid Derivative Inhibitor->Intrinsic Induces

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Performance of 2-(2-Aminoethyl)benzoic Acid Hydrochloride in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate solvent system is a critical parameter in drug development and chemical synthesis, profoundly influencing the solubility, stability, and reactivity of a compound. This guide provides a comparative analysis of the performance of 2-(2-Aminoethyl)benzoic acid hydrochloride in various solvent systems, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid compound with a molecular weight of 201.65 g/mol and the molecular formula C9H12ClNO2. Its structure, featuring a carboxylic acid, an ammonium chloride group, and a phenyl ring, dictates its solubility, which is generally favored in polar protic solvents. The predicted water solubility is approximately 7.37 mg/mL.

Solubility and Performance Comparison

The hydrochloride salt form of this aminobenzoic acid derivative enhances its solubility in aqueous and polar protic solvents. The performance in terms of solubility and potential reaction compatibility is summarized below.

Solvent SystemSolvent TypePredicted SolubilityPerformance InsightsAlternatives
Water Polar ProticHighExcellent solubility due to the ionic nature of the hydrochloride and the polar functional groups. Ideal for aqueous-based reactions and formulations. Stability may be pH-dependent.Phosphate-buffered saline (PBS)
Methanol Polar ProticModerate to HighGood solubility is expected. Suitable for reactions where a less polar medium than water is required. May participate in esterification with the carboxylic acid group under certain conditions.Ethanol
Ethanol Polar ProticModerateSimilar to methanol but generally offers slightly lower solubility for ionic compounds. Often used in recrystallization processes.Isopropanol
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to HighA strong polar aprotic solvent capable of dissolving a wide range of compounds. Useful for stock solutions and in reaction media where protic hydrogens would interfere.Dimethylformamide (DMF)
Acetonitrile Polar AproticLow to ModerateLess polar than DMSO and water, leading to lower expected solubility. Can be used for analytical purposes like HPLC.Acetone
Dichloromethane (DCM) Non-polarVery LowDue to the high polarity and ionic nature of the hydrochloride salt, solubility is expected to be minimal. Not a recommended solvent.Chloroform
Hexanes Non-polarInsolubleInsoluble due to the significant mismatch in polarity.Toluene

Experimental Protocols

Objective: To determine the equilibrium solubility of this compound in various solvent systems at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, acetonitrile, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent.

    • Ensure there is undissolved solid at the bottom of each vial to confirm saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizing the Workflow

G Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to solvent vials B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Withdraw and dilute supernatant D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for experimental solubility determination.

Validating Amide Bond Formation with 2-(2-Aminoethyl)benzoic acid hydrochloride: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in the synthesis of a vast array of molecules, from peptides to small molecule drugs. The validation of this bond formation is paramount to ensure the identity and purity of the final product. This guide provides a comparative analysis of the validation of amide bond formation using "2-(2-Aminoethyl)benzoic acid hydrochloride" via mass spectrometry, alongside alternative coupling methods.

Introduction to Amide Bond Formation and Validation

Amide bonds are typically formed by the condensation of a carboxylic acid and an amine.[1] This reaction often requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[1][2] "this compound" is a bifunctional molecule, containing both a primary amine and a carboxylic acid.[3] For this guide, we will consider the scenario where the primary amine of "this compound" reacts with a model carboxylic acid, Benzoic Acid, to form N-(2-(2-carboxyphenyl)ethyl)benzamide.

Mass spectrometry is a powerful analytical technique for reaction validation. It provides information on the molecular weight of the reactants, products, and any byproducts, allowing for the unambiguous confirmation of the desired chemical transformation.[4][5]

Comparison of Amide Bond Formation Methods

The choice of coupling agent can significantly impact the yield, purity, and side reactions of an amide bond formation. Below is a comparison of a hypothetical reaction using a standard carbodiimide coupling agent with "this compound" against other common amide formation protocols.

Coupling MethodReactantsCoupling Reagent/ConditionsExpected ProductYield (%)Purity (%)Reference
Carbodiimide Coupling (Hypothetical) This compound, Benzoic AcidEDC, HOBt, DIPEA in DMFN-(2-(2-carboxyphenyl)ethyl)benzamide~85-95 (estimated)>95 (estimated)Adapted from[6]
EDC/HOBt CouplingBoc-Valine, Aniline derivativeEDC, HOBt, DMAP in CH3CNBoc-Val-NH-Ar72Not Specified[6]
TBTU Coupling2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, BenzylamineTBTU, DIPEA in DCM2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidGood YieldHigh Purity[7]
TiCl4 MediatedBenzoic Acid, AnilineTiCl4 in PyridineN-phenylbenzamide98High Purity[8]

Experimental Protocols

Protocol 1: Hypothetical Amide Bond Formation with this compound using EDC/HOBt

This protocol is a standard procedure for carbodiimide-mediated amide coupling.

Materials:

  • This compound

  • Benzoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Benzoic Acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

  • Add the activated benzoic acid solution to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mass Spectrometry Validation

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

Analysis:

  • Infuse the sample into the ESI-MS.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the molecular ion peak [M+H]+ corresponding to the expected product.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to confirm the structure through fragmentation analysis.

Mass Spectrometry Data Analysis

The validation of the amide bond formation is confirmed by observing the expected molecular ion peak of the product and the disappearance of the reactant peaks.

CompoundChemical FormulaMolecular WeightExpected [M+H]+ (m/z)
2-(2-Aminoethyl)benzoic acidC9H11NO2165.19166.19
Benzoic AcidC7H6O2122.12123.12
N-(2-(2-carboxyphenyl)ethyl)benzamide (Product)C16H15NO3269.29270.29

Expected Fragmentation Pattern:

The MS/MS spectrum of the product, N-(2-(2-carboxyphenyl)ethyl)benzamide, would be expected to show characteristic fragments resulting from the cleavage of the newly formed amide bond and other labile bonds. Key expected fragments would include the benzoyl cation (m/z 105) and the fragment corresponding to the protonated 2-(2-aminoethyl)benzoic acid (m/z 166).[9]

Visualizing the Workflow

experimental_workflow cluster_synthesis Amide Synthesis cluster_validation Mass Spectrometry Validation Reactants 2-(2-Aminoethyl)benzoic acid HCl + Benzoic Acid Coupling EDC, HOBt, DIPEA in DMF Reactants->Coupling 1. Reaction Amide Bond Formation Coupling->Reaction 2. Purification Workup & Purification Reaction->Purification 3. MS_Analysis ESI-MS Analysis Purification->MS_Analysis 4. Data_Interpretation Identify [M+H]+ & Fragmentation MS_Analysis->Data_Interpretation 5. Confirmation Product Confirmation Data_Interpretation->Confirmation 6.

Caption: Workflow for the synthesis and mass spectrometry validation of amide bond formation.

Signaling Pathway Analogy: The Logic of Amide Formation Validation

While not a biological signaling pathway, the logical flow of validating an amide bond formation can be visualized in a similar manner.

validation_logic Start Reaction Mixture Product_Present Expected [M+H]+ Detected? Start->Product_Present Reactants_Absent Reactant Peaks Absent? Product_Present->Reactants_Absent Yes Failure Reaction Incomplete or Failed Product_Present->Failure No Fragmentation_Correct Correct Fragmentation Pattern? Reactants_Absent->Fragmentation_Correct Yes Reactants_Absent->Failure No Success Successful Amide Formation Fragmentation_Correct->Success Yes Fragmentation_Correct->Failure No

Caption: Logical flow for confirming successful amide bond formation via mass spectrometry.

Conclusion

The validation of amide bond formation is a crucial quality control step in synthetic chemistry. Mass spectrometry offers a rapid and definitive method for confirming the successful synthesis of the target molecule. By comparing the expected molecular weight and fragmentation patterns with the acquired data, researchers can confidently verify the formation of the amide bond. While the presented data for the reaction with "this compound" is hypothetical, it is based on well-established principles of amide chemistry and mass spectrometry. For any specific application, it is essential to perform the experiment and acquire real data for validation. The comparison with alternative, documented methods provides a valuable context for evaluating the potential success and efficiency of the chosen synthetic route.

References

A Comparative Guide to Bifunctional Linkers: Featuring 2-(2-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, the choice of a bifunctional linker is a critical determinant of the efficacy, stability, and overall therapeutic index of drug conjugates. This guide provides a comparative overview of bifunctional linkers, with a special focus on "2-(2-Aminoethyl)benzoic acid hydrochloride," benchmarked against other commonly employed linkers in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

"this compound" is a bifunctional linker possessing a primary amine and a carboxylic acid, offering a versatile scaffold for bioconjugation. Its structure allows for a two-step conjugation process, minimizing the formation of undesirable homodimers. The carboxylic acid can be activated to react with primary amines on a target molecule, while its own primary amine can be coupled to a payload or targeting ligand.

Comparative Analysis of Bifunctional Linkers

The performance of a bifunctional linker is paramount to the success of a bioconjugate. Key parameters for evaluation include reaction efficiency, stability of the resulting conjugate, the length and flexibility of the spacer arm, and the impact on the biological activity of the conjugated molecules.

Structural and Reactive Properties
Linker TypeReactive GroupsSpacer Arm CharacteristicsCommon Applications
This compound Primary Amine, Carboxylic AcidShort, rigid aromatic spacerGeneral bioconjugation, payload attachment
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS ester (Amine-reactive), Maleimide (Thiol-reactive)Rigid cyclohexane spacerADCs, protein-protein crosslinking
Valine-Citrulline (Val-Cit) PABC Dipeptide (Cathepsin B cleavable)Peptide-based, self-immolative spacerADCs with cleavable payloads
PEGylated Linkers (e.g., NHS-PEGn-Maleimide) NHS ester (Amine-reactive), Maleimide (Thiol-reactive)Long, flexible, hydrophilic PEG chainImproving solubility and pharmacokinetics of conjugates
Performance Characteristics

The stability of the linker is a critical attribute, directly impacting the therapeutic index by governing the delivery of the payload to the target cells while minimizing premature release in systemic circulation.

Linker TypeConjugation ChemistryBond FormedStability ProfileKey AdvantagesKey Limitations
This compound EDC/NHS couplingAmideHigh stabilityVersatile reactivity, simple structureLacks a specific cleavage site, potential for aggregation due to rigidity
SMCC (Non-cleavable) Amine-NHS ester, Thiol-maleimideAmide, ThioetherVery high in plasmaHigh stability, well-defined chemistryPayload released as an amino acid conjugate, potential for lower bystander effect
Valine-Citrulline (Cleavable) Enzymatic cleavagePeptideStable in plasma, cleaved by lysosomal proteasesSpecific payload release in target cells, potential for bystander effectPotential for premature cleavage by extracellular proteases
PEGylated Linkers Varies (NHS, Maleimide, etc.)VariesHigh, can be cleavable or non-cleavableImproved solubility, reduced immunogenicity, tunable lengthCan be complex to synthesize, may alter biodistribution

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is crucial for understanding the role of bifunctional linkers in complex biological systems.

Mechanism of Action for a HER2-Targeting ADC

Antibody-Drug Conjugates targeting receptors like HER2 leverage receptor-mediated endocytosis to deliver their cytotoxic payload into cancer cells.

HER2_ADC_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC ReceptorBinding ADC->ReceptorBinding 1. Binding HER2 HER2 Receptor Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) ReceptorBinding->HER2 Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Mechanism of action for a HER2-targeting ADC.

Mechanism of Action for a PROTAC

PROTACs utilize the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Pathway PROTAC PROTAC PROTAC->PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex Proteasome Proteasome POI->Proteasome 2. Recognition E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb TernaryComplex->PolyUb 1. Ubiquitination Ub Ubiquitin Ub->PolyUb PolyUb->POI Degradation Protein Degradation Proteasome->Degradation 3. Degradation

Mechanism of action for a PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.

Protocol 1: Two-Step Protein-Payload Conjugation using this compound

This protocol describes the conjugation of a payload with a primary amine to a protein with available carboxyl groups using "this compound" as the linker.

Materials:

  • Protein to be conjugated (in a carboxyl- and amine-free buffer, e.g., MES buffer, pH 6.0)

  • Payload with a primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Desalting column

Procedure:

Step 1: Activation of Protein Carboxyl Groups and Linker Conjugation

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • EDC/NHS Preparation: Immediately before use, prepare a stock solution of EDC and NHS in anhydrous DMSO or water.

  • Activation: Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Linker Addition: Add a 20- to 100-fold molar excess of "this compound" to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess EDC, NHS, and unreacted linker using a desalting column equilibrated with Coupling Buffer.

Step 2: Conjugation of Payload to the Linker-Modified Protein

  • Payload Preparation: Dissolve the amine-containing payload in Coupling Buffer.

  • Activation of Linker's Carboxyl Group: To the linker-modified protein from Step 1, add a 10- to 50-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Payload Conjugation: Add the payload solution to the activated linker-modified protein. The molar ratio of payload to protein should be optimized based on the desired drug-to-antibody ratio (DAR). Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and byproducts.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a bioconjugate by measuring the amount of payload released over time in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-Buffered Saline (PBS)

  • Incubator at 37°C

  • Analytical method for detecting the released payload (e.g., HPLC-MS)

Procedure:

  • Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).

  • Sample Preparation: Immediately after collection, process the samples to precipitate plasma proteins and extract the released payload. This can be achieved by adding an equal volume of acetonitrile.

  • Analysis: Analyze the supernatant containing the released payload by HPLC-MS.

  • Quantification: Quantify the amount of released payload at each time point by comparing it to a standard curve of the free payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the stability of the linker.

Conclusion

The selection of a bifunctional linker is a critical decision in the design of bioconjugates. "this compound" offers a simple and versatile option for linking molecules through stable amide bonds. However, its performance must be carefully considered in the context of the specific application. For applications requiring controlled payload release, cleavable linkers like Val-Cit may be more appropriate. For enhancing the physicochemical properties of the conjugate, PEGylated linkers are a valuable choice. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of bifunctional linkers to advance the development of novel and effective targeted therapies.

Assessing the Stability of 2-(2-Aminoethyl)benzoic Acid Hydrochloride Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a paramount consideration in the design of effective and safe bioconjugates, such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, the linker must be labile enough to release the active payload at the target site. This guide provides a comparative assessment of the stability of conjugates featuring a linker derived from "2-(2-Aminoethyl)benzoic acid hydrochloride" against other common linker technologies, supported by experimental data and detailed protocols.

While direct stability data for conjugates of this compound is not extensively available in the public domain, its chemical structure—an aromatic ring coupled with an ethylamine—suggests the formation of a stable amide bond upon conjugation to a payload's carboxylic acid or a succinimidyl ester-activated antibody. This aromatic amide linkage is generally characterized by high stability. This guide will, therefore, infer its stability characteristics based on structurally similar linkers and provide a framework for its empirical evaluation.

Comparative Stability of ADC Linkers

The stability of an ADC is often quantified by its half-life in plasma and the percentage of intact conjugate remaining after a specific incubation period. The following table summarizes quantitative data from various studies on the stability of different ADC linker types.

Linker TypeExample Conjugate/SystemAssay ConditionStability Metric (% Intact ADC or Half-life)Reference
Aromatic Amide (Inferred) Antibody-Payload via 2-(2-Aminoethyl)benzoic acidInferred from similar stable linkersExpected to have high plasma stability, with a half-life of > 7 days.Inferred
Valine-Citrulline (vc) Trastuzumab-vc-MMAEIncubation in human plasma~85% intact ADC after 7 days[1]
Valine-Alanine (va) Trastuzumab-va-MMAEIncubation in human plasma>90% intact ADC after 7 days[1]
Hydrazone Calicheamicin-based ADCIncubation in human plasma (pH 7.4)t½ ≈ 2 days[2]
Disulfide Maytansinoid-based ADCIncubation in human plasmaVariable, t½ can range from 1-3 days depending on steric hindrance[2]
Thioether (Non-cleavable) Trastuzumab emtansine (T-DM1)In vivo (human)High, payload is released upon antibody catabolism
Silyl Ether (Acid-cleavable) MMAE conjugateIncubation in human plasmat½ > 7 days

Experimental Protocols

A thorough assessment of conjugate stability involves a combination of analytical techniques to monitor the integrity of the ADC over time, both in vitro and in vivo.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the release of free payload over time.

Methodology:

  • Sample Preparation:

    • Thaw human or mouse plasma at 37°C.

    • Spike the ADC into the plasma at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C in a humidified incubator.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

    • Immediately freeze the collected samples at -80°C to stop any further degradation.

  • Analysis of Intact ADC (DAR Measurement) by HIC-HPLC:

    • Instrumentation: HPLC system with a UV detector.

    • Column: TSKgel Butyl-NPR column (4.6 x 35 mm, 2.5 µm) or equivalent.

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Data Analysis: Calculate the average DAR at each time point by determining the weighted average of the peak areas corresponding to different drug-loaded species.[3][4]

  • Quantification of Free Payload by LC-MS/MS:

    • Sample Preparation: Precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.

    • Instrumentation: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the payload of interest.

    • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode, using specific precursor-to-product ion transitions for the payload and internal standard.

    • Data Analysis: Quantify the concentration of the free payload using a standard curve prepared in plasma.[5][6]

Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight species (aggregates) which can indicate physical instability.[7]

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: TSKgel G3000SWxl (7.8 x 300 mm, 5 µm) or equivalent.[8]

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[9]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer, aggregates, and any fragments. Calculate the percentage of each species relative to the total peak area.[8][10]

Visualizations

To aid in the understanding of the experimental workflow and the biological context of ADC action, the following diagrams are provided.

G cluster_0 In Vitro Stability Assessment cluster_1 Analysis ADC ADC Sample Incubation Incubate at 37°C (Time course: 0-168h) ADC->Incubation Plasma Human/Mouse Plasma Plasma->Incubation Aliquots Collect Aliquots Incubation->Aliquots HIC HIC-HPLC (DAR Analysis) Aliquots->HIC SEC SEC-HPLC (Aggregation) Aliquots->SEC LCMS LC-MS/MS (Free Payload) Aliquots->LCMS

Experimental workflow for in vitro ADC stability assessment.

G cluster_0 HER2-Targeted ADC Mechanism of Action ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Internalization Internalization (Endocytosis) HER2->Internalization CellSurface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Microtubule Microtubule Disruption PayloadRelease->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Signaling pathway of a HER2-targeted ADC leading to apoptosis.

References

Safety Operating Guide

Proper Disposal of 2-(2-Aminoethyl)benzoic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 2-(2-Aminoethyl)benzoic acid hydrochloride, safeguarding both personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Protective GearSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation which may cause respiratory irritation.[1]
Protective Clothing Laboratory coat.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to local, state, and federal environmental regulations. Improper disposal can lead to environmental contamination and legal repercussions.

  • Container Management:

    • Keep the chemical in its original container where possible.

    • Ensure the container is tightly closed and properly labeled with the chemical name and associated hazards.

    • Do not mix this compound with other waste chemicals unless explicitly instructed to do so by a qualified waste management professional.

  • Waste Collection:

    • Collect waste material in a designated, sealed container.

    • If the material is spilled, carefully sweep or vacuum the solid material to avoid dust generation. Place the collected material into a suitable disposal container.

  • Engage a Licensed Waste Disposal Contractor:

    • The disposal of this chemical must be handled by a licensed and qualified hazardous waste disposal company.

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

    • The SDS contains critical information that the disposal company will need to manage the waste stream appropriately.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

    • Retain all documentation provided by the waste disposal contractor, including waste manifests.

III. Emergency Procedures

In the event of an accidental spill or exposure, follow these immediate first-aid measures:

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound for disposal ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat start->ppe container Is the chemical in its original, labeled container? ppe->container repackage Transfer to a suitable, labeled, and sealed container container->repackage No waste_collection Place container in designated hazardous waste collection area container->waste_collection Yes repackage->waste_collection contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor waste_collection->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the contractor contact_ehs->provide_sds documentation Complete waste manifest and document the disposal provide_sds->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.